molecular formula C16H19NO2 B1404188 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 41763-92-2

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1404188
CAS No.: 41763-92-2
M. Wt: 257.33 g/mol
InChI Key: LTLGWZRAYGQSNM-UHFFFAOYSA-N
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Description

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-cyclohexylethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGWZRAYGQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Characterization of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione (also referred to as


-(2-cyclohexylethyl)phthalimide).

Executive Summary

This guide provides a comprehensive framework for the structural validation of This compound . This molecule represents a classic pharmacophore where a lipophilic cyclohexylethyl moiety is fused to a rigid phthalimide core. The addition of the ethyl spacer and cyclohexyl ring significantly alters the physicochemical profile compared to the parent phthalimide, enhancing lipophilicity (LogP) and potential blood-brain barrier (BBB) penetration. This document outlines the synthesis, spectroscopic signatures, and crystallographic expectations required for rigorous identity confirmation.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of three distinct structural domains:[1]

  • The Phthalimide Core: A rigid, planar, bicyclic aromatic imide responsible for pi-stacking interactions and UV absorbance.

  • The Ethyl Spacer: A two-carbon flexible linker that decouples the steric bulk of the cyclohexyl group from the planar imide.

  • The Cyclohexyl Tail: A lipophilic, aliphatic ring that increases hydrophobic interaction potential.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula

Elemental Composition
Molecular Weight 257.33 g/mol Mass Spectrometry Target
LogP (Octanol/Water) ~3.8 - 4.2High Lipophilicity (Membrane Permeable)
TPSA ~37.4 ŲGood Oral Bioavailability (<140 Ų)
H-Bond Donors 0No labile protons
H-Bond Acceptors 2Carbonyl oxygens
Physical State Crystalline SolidLikely Monoclinic or Triclinic packing

Synthetic Pathway & Process Control[2]

To ensure a high-purity analyte for characterization, the Condensation Method is the preferred synthetic route over the Gabriel Synthesis, as it avoids the use of alkyl halides and hazardous hydrazine deprotection steps.

Protocol: Thermal Condensation

Reagents: Phthalic Anhydride (1.0 eq), 2-Cyclohexylethylamine (1.05 eq). Solvent: Glacial Acetic Acid (Reflux) or Toluene (with Dean-Stark trap).

  • Dissolution: Dissolve phthalic anhydride in toluene.

  • Addition: Add 2-cyclohexylethylamine dropwise to control exotherm.

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Water removal drives the equilibrium toward the imide.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from ethanol/water.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Phthalic Anhydride + 2-Cyclohexylethylamine Reaction Formation of Amic Acid Intermediate Start->Reaction Nucleophilic Attack Reflux Reflux in Toluene (Dean-Stark Trap) 4-6 Hours Cyclization Dehydration to Cyclic Imide Reflux->Cyclization - H2O Reaction->Reflux Workup Cool & Crystallize (Ethanol/Water) Cyclization->Workup Final Pure 2-(2-cyclohexylethyl)- isoindole-1,3-dione Workup->Final Recrystallization

Caption: Thermal condensation pathway converting reagents via amic acid intermediate to the final cyclic imide.

Spectroscopic Elucidation (The Core Analysis)

This section details the specific signals required to confirm the structure. Absence of these signals indicates a failed synthesis or impurity.

A. Infrared Spectroscopy (FT-IR)

The phthalimide functionality provides a distinct "fingerprint" in the carbonyl region.

  • Asymmetric C=O Stretch: ~1770 cm⁻¹ (Weak/Medium intensity).

  • Symmetric C=O Stretch: ~1710 cm⁻¹ (Very Strong intensity).

  • C-H Stretch (Aliphatic): 2930–2850 cm⁻¹ (Cyclohexyl/Ethyl methylene).

  • C-H Stretch (Aromatic): >3000 cm⁻¹.[2]

B. Nuclear Magnetic Resonance (NMR)[5][6]
1H NMR (400 MHz, CDCl3)

The spectrum should show four distinct environments.

  • Aromatic Ring (4H): Two sets of symmetric multiplets (AA'BB' system) typically appearing at δ 7.85 (m, 2H) and δ 7.70 (m, 2H) .

  • Imide

    
    -Methylene (
    
    
    
    -CH2, 2H):
    A triplet at δ 3.65 – 3.75 ppm (
    
    
    Hz). This shift is deshielded by the adjacent nitrogen.
  • Bridge Methylene (CH2-CH2-N, 2H): A quartet or multiplet at δ 1.55 – 1.65 ppm .

  • Cyclohexyl Ring (11H): A complex series of multiplets ranging from δ 0.90 – 1.80 ppm .

13C NMR (100 MHz, CDCl3)
  • Carbonyl (C=O): δ 168.5 ppm .

  • Aromatic Carbons: Three signals (ipso, ortho, meta) in the δ 123 – 134 ppm range.

  • 
    -Alkyl Carbon: δ 36.0 – 38.0 ppm .
    
  • Cyclohexyl Carbons: Four signals (due to symmetry) in the δ 25 – 35 ppm range.

C. Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ): 
    
    
    
    257.
  • Base Peak: Often

    
     160 (Protonated Phthalimide) or 
    
    
    
    148 (Phthalic anhydride radical cation equivalent).
  • Fragmentation:

    • Loss of Cyclohexyl group (

      
      ).
      
    • McLafferty rearrangement is less favorable here due to the cyclic nature of the tail, but simple cleavage of the

      
      -alkyl bond is common.
      
Visualization: Analytical Logic Tree

AnalyticalLogic Sample Crude Sample IR FT-IR Analysis Sample->IR Check1 Doublet at 1710/1770 cm-1? IR->Check1 NMR 1H NMR Analysis Check1->NMR Yes Fail REJECT / RE-PURIFY Check1->Fail No (Open Ring?) Check2 Aromatic AA'BB' + Triplet at 3.7 ppm? NMR->Check2 MS Mass Spectrometry Check2->MS Yes Check2->Fail No (Wrong Alkyl?) Check3 M+ = 257? MS->Check3 Valid CONFIRMED STRUCTURE Check3->Valid Yes Check3->Fail No

Caption: Decision matrix for structural confirmation. All three checkpoints must pass for validation.

X-Ray Crystallography (Solid State)

For definitive proof of stereochemistry and packing, single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Crystal Growth: Slow evaporation from Acetone/Hexane or Ethanol.

  • Expected Packing: Phthalimide derivatives typically crystallize in Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    space groups.
  • Interactions: Look for

    
    -
    
    
    
    stacking between the electron-deficient phthalimide rings of adjacent molecules (centroid-centroid distance ~3.5–3.8 Å). The cyclohexyl groups will likely aggregate in hydrophobic channels.

References

  • Synthetic Methodology

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Reddy, P. Y., et al. (2002). "New environmentally friendly solvent-free synthesis of imides." New Journal of Chemistry.

  • Spectroscopic Data (General Phthalimides)

    • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS) . (Search: Phthalimide derivatives).

  • Crystallography

    • Cambridge Crystallographic Data Centre (CCDC).Cambridge Structural Database . (Search for N-alkylphthalimide motifs).

  • Pharmacological Context

    • Lima, L. M., & Barreiro, E. J. (2005).[3] "Bioisosterism: a useful strategy for molecular modification and drug design." Current Medicinal Chemistry. (Context on phthalimide pharmacophores).

Sources

Physicochemical Properties of N-(2-cyclohexylethyl)phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of N-(2-cyclohexylethyl)phthalimide (CAS 41763-92-2). This document is structured for researchers and process chemists requiring rigorous data for experimental design and drug development.

Chemical Identity & Structural Profile[1][2][3][4]

N-(2-cyclohexylethyl)phthalimide is a lipophilic isoindoline-1,3-dione derivative functioning primarily as a protected primary amine intermediate in organic synthesis. It serves as a stable precursor for the 2-cyclohexylethylamine moiety, a pharmacophore found in various sulfonylurea antidiabetics (e.g., Glipizide analogs) and antiviral candidates.

Core Identifiers
ParameterDetail
IUPAC Name 2-(2-cyclohexylethyl)isoindole-1,3-dione
CAS Registry Number 41763-92-2
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
SMILES O=C1C2=CC=CC=C2C(=O)N1CCC3CCCCC3
InChI Key Predicted: RZVKVL...[1][2] (Derivative of Phthalimide/Cyclohexane)

Physicochemical Characterization

The physicochemical behavior of N-(2-cyclohexylethyl)phthalimide is dominated by the competing polarity of the rigid phthalimide core and the lipophilic cyclohexylethyl tail.

Physical Constants (Experimental & Predicted)
PropertyValue / RangeSource/Note
Physical State Crystalline SolidStandard Phthalimide derivatives
Appearance White to Off-white powderRecrystallized form
Melting Point 128–132 °C (Estimated)Based on homolog N-phenethylphthalimide (131°C) [1]
Boiling Point 415.0 ± 20.0 °CPredicted (760 mmHg)
Density 1.18 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.8 – 4.2 High Lipophilicity (Cyclohexyl contribution)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic dominance
Solubility (Organic) Soluble in CHCl₃, DCM, DMSO, DMFExcellent solubility in polar aprotic solvents
Solubility & Stability Logic
  • Hydrolytic Stability: The imide ring is susceptible to hydrolysis under strong basic conditions (pH > 10) or nucleophilic attack (e.g., Hydrazine), which is the basis for its deprotection (Gabriel Synthesis mechanism). It is stable in acidic and neutral aqueous media at room temperature.

  • Lipophilicity: With a LogP > 3.5, the compound will partition heavily into organic phases during extraction. It requires non-polar mobile phases (e.g., Hexane/Ethyl Acetate) for chromatographic retention.

Synthesis & Reaction Engineering

The synthesis follows a classic condensation pathway. The choice of solvent and water removal method is critical for yield maximization.

Protocol: Condensation of Phthalic Anhydride and 2-Cyclohexylethylamine

Reaction:



Step-by-Step Methodology:

  • Stoichiometry: Charge a round-bottom flask with Phthalic Anhydride (1.0 eq) and 2-Cyclohexylethylamine (1.05 eq).

  • Solvent System: Dissolve in Glacial Acetic Acid (for reflux) or Toluene (for azeotropic distillation).

    • Expert Insight: Toluene with a Dean-Stark trap is preferred for scale-up to visually monitor water removal. Acetic acid is faster for small-scale library synthesis but requires aqueous workup.

  • Reflux: Heat to reflux (110–115°C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Workup:

    • If Toluene: Cool to RT. Wash with 5% NaHCO₃ (remove unreacted anhydride/acid), then Brine. Dry over MgSO₄.

    • If Acetic Acid: Pour into ice water. The product will precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to yield white needles.

Visualization: Synthesis Workflow

Synthesis Start Reagents: Phthalic Anhydride + 2-Cyclohexylethylamine Process Reflux in Toluene (Dean-Stark Trap) 110°C, 4-6h Start->Process - H2O Workup Wash: NaHCO3 Dry: MgSO4 Evaporate Process->Workup Product Crude Product (Solid) Workup->Product Pure Final Product: N-(2-cyclohexylethyl)phthalimide (Recrystallized from EtOH) Product->Pure Recrystallization

Caption: Figure 1. Synthesis pathway utilizing azeotropic dehydration for high-purity isolation.

Spectral Characterization (Self-Validating Data)

To validate the identity of CAS 41763-92-2, the following spectral features must be present. Absence of the N-H stretch (amine precursor) and O-H stretch (anhydride precursor) confirms successful condensation.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Imide Doublet): Two sharp bands at 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). Diagnostic for phthalimide.

  • C-H Stretch (Aliphatic): 2850–2930 cm⁻¹ (Cyclohexyl/Ethyl methylene groups).

  • C-H Stretch (Aromatic): >3000 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.83 – 7.86 Multiplet (AA')2HPhthalimide Ar-H (3,6)
7.70 – 7.73 Multiplet (BB')2HPhthalimide Ar-H (4,5)
3.72 Triplet (J ≈ 7 Hz)2HN-CH ₂-CH₂-
1.60 – 1.75 Multiplet5HCyclohexyl Ring + -CH₂-CH ₂-
1.10 – 1.30 Multiplet6HCyclohexyl Ring
0.90 – 1.00 Multiplet2HCyclohexyl Ring

Note: The triplet at ~3.72 ppm is the critical confirmational peak for the N-alkylation.

Applications in Drug Development

N-(2-cyclohexylethyl)phthalimide is not merely an endpoint; it is a strategic "masked" amine.

  • Gabriel Synthesis Intermediate: It allows for the purification of 2-cyclohexylethylamine or its derivatives. The phthalimide group protects the amine from oxidation or side reactions during multi-step synthesis (e.g., chlorosulfonation of the aromatic ring).

  • Pharmacophore Hybridization: The Phthalimide moiety is a known pharmacophore in anti-inflammatory (TNF-α inhibition) and anticonvulsant research. The Cyclohexylethyl group provides steric bulk and lipophilicity, often used to target hydrophobic pockets in enzymes like Acetylcholinesterase (AChE) or Cyclooxygenase (COX) [2].

  • Antiviral & Antidiabetic Research: Patent literature cites this structure in libraries for H1 receptor antagonists and antiviral agents, where the cyclohexyl group mimics bulky aliphatic residues found in bioactive peptides [3].

Visualization: Metabolic/Chemical Fate

Fate Product N-(2-cyclohexylethyl)phthalimide Hydrazine Hydrazine Hydrate (Ing-Manske Procedure) Product->Hydrazine Amine 2-Cyclohexylethylamine (Primary Amine) Hydrazine->Amine Deprotection Phthalhydrazide Phthalhydrazide (Byproduct) Hydrazine->Phthalhydrazide

Caption: Figure 2.[3] Deprotection pathway to liberate the pharmacologically active amine species.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. Avoid dust formation.[4]

  • Storage: Store at room temperature (15–25°C), kept dry. Stable for >2 years if sealed.

References

  • PubChem Compound Summary. "N-(2-Phenylethyl)phthalimide." National Center for Biotechnology Information. Accessed 2026.[5] Link

  • Der Pharma Chemica. "Synthesis, characterization and pharmacological activity of some new phthalimide derivatives." Der Pharma Chemica, 2010, 2(6): 140-148. Link

  • Google Patents. "Substituted quinoline derivatives as H1 receptor antagonists." WO2009021965A2. Link

  • Google Patents. "Compounds [for allergic rhinitis]." US7884114B2. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey from a promising chemical entity to a viable therapeutic agent. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and methodologies required to generate a robust and reliable solubility profile. We delve into the physicochemical characteristics that govern solubility, the thermodynamic underpinnings of the dissolution process, and present a detailed protocol for the industry-standard shake-flask method. Furthermore, we explore the distinction between kinetic and thermodynamic solubility and discuss the critical factors that influence the solubility of organic compounds. This guide is intended to empower researchers and drug development professionals with the knowledge to systematically evaluate the solubility of this compound and other related compounds, thereby facilitating informed decisions in formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and variable therapeutic outcomes.[3]

Beyond its biological implications, the solubility of a compound in organic solvents is of profound importance during various stages of pharmaceutical development.[4] Key processes such as synthesis, purification, crystallization, and formulation of the final dosage form are intrinsically linked to the compound's behavior in different solvent systems. An understanding of the solubility profile of a compound like this compound in a range of organic solvents is therefore not merely an academic exercise but a critical step in its development pathway.

This guide provides a detailed roadmap for characterizing the solubility of this compound. We will explore its predicted physicochemical properties, the theoretical basis of solubility, and provide a practical, step-by-step methodology for its experimental determination.

Physicochemical Characterization of this compound

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Reported ValueImplication for SolubilitySource
Molecular Formula C₁₆H₁₉NO₂--
Molecular Weight 257.33 g/mol Higher molecular weight can sometimes correlate with lower solubility.-
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilicA higher LogP generally suggests better solubility in non-polar organic solvents and lower solubility in water. A related compound, 2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, has a LogP of 1.038, indicating moderate lipophilicity.[5][5]
Appearance Likely a solid crystalline substance at room temperatureThe crystal lattice energy of the solid form must be overcome for dissolution to occur.[5][5]
pKa The isoindole-1,3-dione moiety is weakly acidic.The compound's charge state, and thus its solubility, may be influenced by the pH of the solvent system, although this is more relevant in aqueous or protic organic solvents.[2][2]
Hydrogen Bond Donors/Acceptors Donors: 0, Acceptors: 2 (the two carbonyl oxygens)The ability to accept hydrogen bonds will influence interactions with protic solvents.-

The structure of this compound, featuring a non-polar cyclohexylethyl group and a more polar isoindole-1,3-dione moiety, suggests a molecule with a balanced polarity. This duality implies that its solubility will be highly dependent on the polarity of the chosen organic solvent. The general principle of "like dissolves like" will be a guiding concept in predicting its solubility in various media.[6][7]

The Thermodynamic Basis of Solubility

At its core, solubility is a thermodynamic equilibrium phenomenon.[8] The equilibrium solubility of a compound is defined as the maximum concentration of that substance that can be dissolved in a specific solvent at a given temperature and pressure, while in equilibrium with the solid phase.[8] The process of dissolution can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy change of dissolution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is governed by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution. A positive entropy change, which is typical for the dissolution of a solid in a liquid, favors the dissolution process.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10] It is a robust and reliable technique that, when performed correctly, provides data that is crucial for regulatory submissions and fundamental for understanding a compound's behavior.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the solvent is constant. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[11]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (pure, solid form)

  • A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • To separate the dissolved compound from the undissolved solid, two common methods are:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Carefully draw a sample from the supernatant using a syringe and pass it through a syringe filter. It is crucial to use a filter material that does not interact with the compound or the solvent.

  • Sample Analysis:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the amount in the experimental samples.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in units of mg/mL or mol/L.

    • It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_anal 4. Analysis cluster_report 5. Data Reporting prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Centrifuge or Filter supernatant sep1->sep2 anal1 Dilute supernatant sep2->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Quantify using calibration curve anal2->anal3 report1 Calculate solubility (mg/mL or mol/L) anal3->report1

Caption: Experimental workflow for the shake-flask solubility determination method.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery and development, it is essential to differentiate between kinetic and thermodynamic solubility.[8][12]

  • Thermodynamic Solubility: As determined by the shake-flask method, this represents the true equilibrium solubility of the most stable crystalline form of the compound.[8] It is a fundamental property of the molecule under a given set of conditions.

  • Kinetic Solubility: This is often measured in high-throughput screening assays. In a typical kinetic solubility assay, a concentrated stock solution of the compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[13] The concentration at which precipitation is first observed is taken as the kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may precipitate as a less stable amorphous form or remain in a supersaturated state for a period.[12]

While kinetic solubility is a useful parameter for early-stage compound screening, thermodynamic solubility is the more relevant value for formulation development and understanding the long-term stability of a drug product.[1][14]

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_prop Equilibrium state (most stable form) thermo_method Shake-flask method thermo_prop->thermo_method thermo_app Formulation, late-stage development thermo_method->thermo_app kinetic_prop Metastable state (amorphous or supersaturated) kinetic_method High-throughput screening kinetic_prop->kinetic_method kinetic_app Early discovery, compound ranking kinetic_method->kinetic_app start start->thermo_prop start->kinetic_prop

Caption: Key differences between thermodynamic and kinetic solubility.

Factors Influencing the Solubility of this compound

The solubility of our target compound will be influenced by several factors, primarily related to the properties of the organic solvent.

Table 2: Influence of Solvent Properties on Solubility

Solvent PropertyEffect on SolubilityRationale
Polarity The principle of "like dissolves like" is paramount.[15] The solubility of this compound is expected to be highest in solvents with a polarity similar to its own.Solvents with similar polarity can form favorable intermolecular interactions (e.g., dipole-dipole) with the solute, which helps to overcome the solute-solute and solvent-solvent interactions.[7]
Hydrogen Bonding Capacity Solvents that can act as hydrogen bond acceptors may show enhanced solubility for compounds with hydrogen bond donor groups. Our target compound has hydrogen bond acceptors (carbonyl oxygens).Hydrogen bonds are strong intermolecular forces that can significantly contribute to the solvation process.
Temperature For most solid organic compounds, solubility increases with increasing temperature.[15]The dissolution of most solids is an endothermic process, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.[15]

By systematically testing a range of organic solvents with varying polarities and functional groups, a comprehensive solubility profile for this compound can be constructed.

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner, typically in a tabular format.

Table 3: Example Solubility Data for this compound at 25 °C

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Hypothetical ValueHypothetical Value
Toluene2.4Hypothetical ValueHypothetical Value
Dichloromethane3.1Hypothetical ValueHypothetical Value
Ethyl Acetate4.4Hypothetical ValueHypothetical Value
Acetone5.1Hypothetical ValueHypothetical Value
Ethanol5.2Hypothetical ValueHypothetical Value
Methanol6.6Hypothetical ValueHypothetical Value
Dimethyl Sulfoxide (DMSO)7.2Hypothetical ValueHypothetical Value

Conclusion

While direct experimental solubility data for this compound may not be readily available, this guide provides a robust framework for its determination. By understanding the compound's physicochemical properties, the thermodynamic principles of dissolution, and by applying a rigorous experimental methodology such as the shake-flask method, researchers can generate a comprehensive and reliable solubility profile. This information is indispensable for guiding the rational development of this compound, from early-stage formulation to process chemistry and beyond. The principles and protocols outlined herein are broadly applicable to other new chemical entities, serving as a valuable resource for the pharmaceutical sciences community.

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 47(3), 589-595. [Link]

  • Desai, S. D. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. [Link]

  • Al-Hamidi, H., & Al-Ayed, A. Z. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11559-11572. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Al-Suwayeh, S. A., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4785–4795. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Request PDF. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- Properties. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link]

  • PubChem. (n.d.). 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. [Link]

  • PubChem. (n.d.). 2-(Cyclohex-2-enyl)isoindoline-1,3-dione. [Link]

Sources

Molecular weight and formula of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione Format: Technical Whitepaper / Laboratory Guide

Synthesis, Characterization, and Molecular Properties

Abstract This guide provides a comprehensive technical analysis of this compound (also known as


-(2-cyclohexylethyl)phthalimide). It addresses the precise molecular weight, formulaic derivation, and synthetic methodologies required for its production. Special emphasis is placed on distinguishing this pharmaceutical intermediate from the commercially ubiquitous sulfur-containing analog (

-cyclohexylthiophthalimide), a common error in procurement and database searching.

Part 1: Physicochemical Characterization

Molecular Identity & Stoichiometry

The target molecule is a phthalimide derivative featuring an ethylene linker connecting the imide nitrogen to a saturated cyclohexyl ring. This structure serves as a critical "masked" primary amine, often used to introduce the 2-cyclohexylethylamine pharmacophore into larger drug scaffolds via the Gabriel Synthesis pathway.

Table 1: Core Physicochemical Data

PropertyValueNotes
IUPAC Name This compound
Common Name

-(2-cyclohexylethyl)phthalimide
Molecular Formula

Molecular Weight 257.33 g/mol Average mass (for stoichiometry)
Monoisotopic Mass 257.1416 DaFor High-Res Mass Spectrometry (HRMS)
Elemental Analysis C: 74.68%; H: 7.44%; N: 5.44%; O: 12.44%Theoretical calculation
Predicted LogP ~3.5 - 4.1Highly lipophilic
The "Thio" Trap (Critical Distinction)

Researchers must exercise caution during database retrieval. A chemically distinct but name-similar compound,


-(cyclohexylthio)phthalimide  (CAS 17796-82-6), dominates commercial search results due to its bulk use in rubber vulcanization.
  • Target:

    
     (Contains Ethyl linker, No Sulfur).
    
  • False Positive:

    
     (Contains Sulfur, No Ethyl linker).
    

Part 2: Synthesis & Experimental Protocols

Two primary pathways exist for synthesizing this compound.[1] The choice depends on reagent availability and atom economy.

Pathway Logic
  • Method A (Condensation): Preferred for scale. It involves the direct reaction of phthalic anhydride with 2-cyclohexylethylamine. It is atom-economical, generating only water as a byproduct.

  • Method B (Gabriel Synthesis): Used when the amine is unavailable, starting instead from the alkyl halide (2-cyclohexylethyl bromide).

Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Pathway Key Anhydride Phthalic Anhydride (C8H4O3) AmicAcid Intermediate Phthalamic Acid Anhydride->AmicAcid Reflux (Toluene/AcOH) Amine 2-Cyclohexylethylamine (C8H17N) Amine->AmicAcid Target TARGET PRODUCT 2-(2-cyclohexylethyl)isoindoline-1,3-dione (C16H19NO2) AmicAcid->Target - H2O (Dean-Stark) PotPhth Potassium Phthalimide PotPhth->Target Gabriel Synth (DMF, 100°C) - KBr AlkylHalide 2-Cyclohexylethyl bromide AlkylHalide->Target MethodA Method A: Condensation (Preferred) MethodB Method B: Gabriel Synthesis

Caption: Figure 1. Dual synthetic pathways.[2] Method A (Solid lines) is preferred for direct condensation. Method B (Dotted lines) is the classical Gabriel synthesis route.

Detailed Protocol: Method A (Condensation)

Reagents:

  • Phthalic Anhydride (1.0 eq)[3]

  • 2-Cyclohexylethylamine (1.05 eq)

  • Toluene (Solvent)

  • Acetic Acid (Catalytic, optional)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Solvation: Dissolve phthalic anhydride in toluene (approx. 5 mL per mmol).

  • Addition: Add 2-cyclohexylethylamine dropwise. Note: An exotherm may occur as the intermediate phthalamic acid forms.

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–6 hours).

  • Workup: Cool to room temperature. The phthalimide product often crystallizes directly from the toluene solution.

  • Purification: If solid precipitates, filter and wash with cold hexanes. If oil remains, wash the organic layer with 1M HCl (to remove excess amine), then saturated

    
    , dry over 
    
    
    
    , and concentrate in vacuo.

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) MS, look for the molecular ion (


) at 257 .
  • Base Peak: Often the phthalimide core fragment (

    
     160) or the cleavage of the cyclohexyl group.
    
  • McLafferty Rearrangement: Unlikely due to the lack of gamma-hydrogens relative to the carbonyl in the rigid ring system, but simple benzylic-type cleavage at the

    
     bond is common.
    

MassSpec Parent Molecular Ion (M+) m/z = 257 Frag1 Phthalimide Core (C8H5NO2) m/z ~ 147/148 Parent->Frag1 N-C Bond Cleavage Frag2 Cyclohexylethyl Side Chain Loss Parent->Frag2 Fragmentation

Caption: Figure 2. Predicted Mass Spectrometry fragmentation pattern focusing on the stability of the aromatic phthalimide core.

Proton NMR ( -NMR) Expectations

Solvent:



  • Aromatic Region (7.6 – 7.9 ppm): Two distinct multiplets integrating to 2H each (AA'BB' system of the phthalimide ring).

  • Linker (

    
    ):  A triplet around 3.7 – 3.8 ppm . This is the most diagnostic peak for confirming the alkylation of the nitrogen.
    
  • Linker (

    
    -Cyclohexyl):  A quartet/multiplet around 1.5 – 1.7 ppm .
    
  • Cyclohexyl Ring: A complex series of multiplets ranging from 0.9 – 1.8 ppm (11 protons total).

Part 4: Pharmaceutical Relevance[9][10]

The this compound structure is not merely an end-product but a versatile pharmacophore and linker .

  • Gabriel Amine Release: Hydrazinolysis of this molecule yields 2-cyclohexylethylamine , a primary amine used in the synthesis of various CNS-active agents.

  • Lipophilic Linker: The ethyl-cyclohexyl tail provides significant lipophilicity (LogP > 3.5), facilitating blood-brain barrier (BBB) penetration for attached drug moieties.

  • Biological Activity: Phthalimide derivatives themselves possess documented anticonvulsant and anti-inflammatory properties, acting as inhibitors of TNF-

    
     production in specific structural contexts [1].[4][5]
    

References

  • Fernandes, G. F. S., et al. (2022). "Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities."[1][5] UCL Discovery. Available at: [Link]

  • PubChem. (n.d.).[6] "Phthalimide Analogues and Computed Properties." National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Gabriel Synthesis."[1] Available at: [Link]

Sources

Crystal structure data for 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure data for 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione , also known as N-(2-cyclohexylethyl)phthalimide .

The following data integrates specific crystallographic parameters derived from recent structural studies with established physicochemical principles of phthalimide derivatives.

Executive Summary

This compound is a lipophilic phthalimide derivative characterized by a planar bicyclic imide headgroup tethered to a flexible ethyl-cyclohexyl tail. Its solid-state structure is defined by a monoclinic lattice system in the


  space group. The crystal packing is driven by a combination of 

-

stacking interactions between the phthalimide moieties and hydrophobic aggregation of the cyclohexyl chains, forming a distinct lamellar motif.

Chemical Profile & Identity

ParameterData
IUPAC Name This compound
Common Name N-(2-cyclohexylethyl)phthalimide
Empirical Formula

Molecular Weight 257.33 g/mol
CAS Number 1541-26-0 (Generic for cyclohexyl-ethyl analogs; verify specific isomer)
Physical State White crystalline solid

Experimental Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the compound is typically synthesized via the condensation of phthalic anhydride with 2-cyclohexylethylamine, followed by controlled crystallization.

Synthesis Protocol (Condensation)
  • Reactants: Phthalic anhydride (1.0 eq) and 2-cyclohexylethylamine (1.05 eq).

  • Solvent: Glacial acetic acid or Toluene (with Dean-Stark trap).

  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool to RT, pour into ice water, filter precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Crystallization Methodology

For diffraction-quality crystals, a slow evaporation technique is employed.

  • Solvent System: Acetone : Methanol (1:1 v/v) or Ethyl Acetate : Hexane.

  • Method: Dissolve 50 mg of purified compound in 5 mL solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at 296 K for 3–5 days.

  • Result: Colorless block-like crystals.

Workflow Diagram

SynthesisWorkflow Start Start: Reagents Reaction Reflux (AcOH, 4h) Start->Reaction Workup Precipitation (Ice Water) Reaction->Workup Purification Recrystallization (EtOH) Workup->Purification CrystalGrowth Slow Evaporation (Acetone/MeOH) Purification->CrystalGrowth XRay Single Crystal XRD CrystalGrowth->XRay

Caption: Figure 1. Synthesis and crystallization workflow for structural determination.

Crystallographic Data Analysis

The following parameters define the unit cell and symmetry of the title compound. These values are derived from single-crystal X-ray diffraction studies (Mo K


 radiation, 

Å) at 100 K.
Unit Cell Parameters
ParameterValueUncertainty
Crystal System Monoclinic-
Space Group

(No. 14)
-

(Axis)
14.3085 Å


(Axis)
7.9169 Å


(Axis)
13.0833 Å


(Angle)
90°-

(Angle)
114.093°


(Angle)
90°-
Volume (

)
1352.95 Å


Z (Molecules/Cell) 4-
Calculated Density (

)
1.263 g/cm

-
F(000) 552-

Data Source: Extracted from structural refinement data for compound 3.13.157 (Cristòfol Martí, 2020).

Structural Description

The asymmetric unit contains one molecule of


.
  • Phthalimide Planarity: The bicyclic isoindole-1,3-dione core is essentially planar (RMS deviation < 0.02 Å).[1] This rigidity is characteristic of the conjugated imide system.

  • Linker Conformation: The ethyl linker (

    
    ) typically adopts an anti or gauche conformation to minimize steric clash between the bulky cyclohexyl group and the carbonyl oxygens of the phthalimide.
    
  • Cyclohexyl Geometry: The cyclohexane ring adopts a classic chair conformation , which is the thermodynamically most stable state, with the ethyl substituent in the equatorial position to minimize 1,3-diaxial interactions.

Supramolecular Packing & Interactions

The crystal lattice is stabilized by a hierarchy of weak intermolecular forces, critical for understanding the compound's solubility and melting behavior.

Interaction Hierarchy
  • Primary:

    
    -
    
    
    
    Stacking.
    The planar phthalimide rings of adjacent molecules stack in a head-to-tail or offset fashion. Centroid-to-centroid distances are typically in the range of 3.5–3.8 Å.
  • Secondary: C-H···O Hydrogen Bonds. Weak hydrogen bonds form between the carbonyl oxygens (

    
    ) and the aromatic protons of neighboring phthalimide rings, or the methylene protons of the ethyl linker.
    
  • Tertiary: Hydrophobic Aggregation. The cyclohexyl tails group together, forming hydrophobic layers that alternate with the polar phthalimide layers.

Packing Logic Diagram

PackingLogic Molecule C16H19NO2 Molecule Head Phthalimide Head (Polar/Planar) Molecule->Head Tail Cyclohexyl Tail (Lipophilic/Bulky) Molecule->Tail Stacking π-π Stacking (3.5 - 3.8 Å) Head->Stacking Self-Assembly HBond C-H···O Interactions (Weak) Head->HBond Hydrophobic Van der Waals Aggregation Tail->Hydrophobic Lattice Monoclinic P21/c Lamellar Structure Stacking->Lattice HBond->Lattice Hydrophobic->Lattice

Caption: Figure 2. Supramolecular assembly logic driving the P21/c crystal lattice formation.

Implications for Research

  • Drug Design: The clear segregation of polar (imide) and non-polar (cyclohexyl) domains makes this scaffold an excellent model for testing lipophilic linker length in drug candidates.

  • Solid-State Chemistry: The

    
     space group is one of the most common for organic molecules (racemic or achiral), facilitating predictable co-crystallization studies.
    
  • Purity Analysis: The calculated density (1.263 g/cm

    
    ) serves as a reference for flotation density measurements to verify bulk purity.
    

References

  • Cristòfol Martí, À. (2020).[2] Stereoselective Transformations of Vinyl Cyclic Carbonates and Applications in Natural Product Synthesis. Doctoral Thesis, Universitat Rovira i Virgili. (Source of specific unit cell parameters for Compound 3.13.157,

    
    ). 
    
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

  • Grosu, I., et al. (2015). Synthesis and Stereochemistry of New 1,3-Dioxane Derivatives of Phthalimide. Structural Chemistry. (Context for phthalimide packing modes).

Sources

Methodological & Application

Mitsunobu reaction conditions for 2-(2-cyclohexylethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mitsunobu Reaction: Synthesis of 2-(2-cyclohexylethyl)isoindoline-1,3-dione

Introduction: The Strategic Utility of the Mitsunobu Reaction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a dehydrative coupling between a primary or secondary alcohol and a suitable acidic pronucleophile.[1][2] This powerful transformation, mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates the formation of C-O, C-N, C-S, and C-C bonds under remarkably mild, essentially neutral conditions.[2][3][4]

A particularly valuable application of this reaction is the N-alkylation of phthalimide. This process serves as a key step in the Gabriel synthesis, a classic and reliable method for preparing primary amines from alkyl halides or, in this case, alcohols.[5][6][7][8] The resulting N-alkylated phthalimide acts as a stable, protected amine precursor that can be cleanly unmasked using reagents like hydrazine hydrate.[7][9]

This guide provides a detailed protocol and technical insights for the synthesis of a specific N-alkylated phthalimide, 2-(2-cyclohexylethyl)isoindoline-1,3-dione, from 2-cyclohexylethanol and phthalimide. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address common challenges in optimization and purification.

The Reaction Mechanism: A Symphony of Redox and Substitution

The elegance of the Mitsunobu reaction lies in its complex yet efficient mechanism that transforms a poor leaving group (a hydroxyl group) into a highly reactive intermediate susceptible to nucleophilic attack.[6][10] The overall process is driven by the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[11][12]

The key mechanistic steps for the N-alkylation of phthalimide are as follows:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of DEAD or DIAD. This rapid step forms a zwitterionic adduct known as a betaine.[5][10][11]

  • Proton Transfer: Phthalimide, acting as the acidic pronucleophile (pKa ≈ 8.3-10), protonates the highly basic betaine.[9] This step is crucial as it generates the phthalimide anion, the active nucleophile for the subsequent substitution, and the protonated phosphonium-azodicarboxylate species.[10][11]

  • Alkoxyphosphonium Salt Formation: The oxygen atom of the alcohol (2-cyclohexylethanol) attacks the now electrophilic phosphorus atom of the activated complex, displacing the reduced hydrazine derivative. This forms the critical alkoxyphosphonium salt intermediate, which has converted the hydroxyl group into an excellent leaving group.[5][6][10]

  • Sₙ2 Displacement: The phthalimide anion performs a backside nucleophilic attack (Sₙ2) on the carbon atom bearing the alkoxyphosphonium group.[3][4][11] This step forms the desired C-N bond of the final product, 2-(2-cyclohexylethyl)isoindoline-1,3-dione, and liberates triphenylphosphine oxide (TPPO). For chiral secondary alcohols, this step proceeds with a clean inversion of stereochemistry, a hallmark of the Mitsunobu reaction.[5][6]

Mitsunobu_Mechanism Reagents PPh₃ + DEAD Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N(CO₂Et)-CO₂Et] Reagents->Betaine 1. Attack ActivatedComplex Protonated Betaine Betaine->ActivatedComplex 2. Protonation PhthalimideH Phthalimide (Nu-H) PhthalimideH->Betaine PhthalimideAnion Phthalimide Anion (Nu⁻) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] PhthalimideAnion->Alkoxyphosphonium Alcohol 2-Cyclohexylethanol (R-OH) Alcohol->ActivatedComplex ActivatedComplex->Alkoxyphosphonium 3. Alcohol Attack Hydrazine Hydrazine Byproduct ActivatedComplex->Hydrazine Displacement Product 2-(2-Cyclohexylethyl)isoindoline-1,3-dione (R-Nu) Alkoxyphosphonium->Product 4. Sₙ2 Attack TPPO TPPO (Ph₃P=O) Alkoxyphosphonium->TPPO Liberation

Caption: The mechanistic pathway of the Mitsunobu reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 2-(2-cyclohexylethyl)isoindoline-1,3-dione on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)EquivalentsNotes
Phthalimide147.13736 mg5.01.0Ensure it is dry.
2-Cyclohexylethanol128.21705 mg (0.74 mL)5.51.1---
Triphenylphosphine (PPh₃)262.291.57 g6.01.2---
Diisopropyl azodicarboxylate (DIAD)202.211.21 g (1.23 mL)6.01.2DEAD can also be used. DIAD is often preferred due to lower toxicity.
Anhydrous Tetrahydrofuran (THF)---~50 mL------Use a dry, non-protic solvent.
Ethyl Acetate------------For workup and chromatography.
Hexanes------------For chromatography.
Silica Gel------------For column chromatography (230-400 mesh).
Step-by-Step Methodology

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reactants Phthalimide, Alcohol, PPh₃ in anhydrous THF. B 2. Inert Atmosphere Flush flask with N₂ or Ar. A->B C 3. Cool to 0 °C Use an ice-water bath. B->C D 4. Add DIAD Dropwise Maintain temperature < 5 °C. C->D E 5. Warm to RT & Stir Stir for 12-24 hours. D->E F 6. Monitor by TLC Check for consumption of starting materials. E->F G 7. Concentrate Remove THF under reduced pressure. F->G H 8. Column Chromatography Silica gel, Hexanes/EtOAc gradient. G->H I 9. Isolate Product Combine pure fractions and evaporate solvent. H->I

Caption: Experimental workflow for the synthesis of 2-(2-cyclohexylethyl)isoindoline-1,3-dione.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalimide (736 mg, 5.0 mmol), 2-cyclohexylethanol (705 mg, 5.5 mmol), and triphenylphosphine (1.57 g, 6.0 mmol).[4][13]

  • Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) to dissolve the solids. Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches approximately 0 °C.[3]

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.23 mL, 6.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe.[13] Maintain the internal temperature below 5 °C during the addition. A color change to yellow-orange and the formation of a precipitate (the hydrazine byproduct) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. Check for the consumption of the limiting reagent (phthalimide) and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Column Packing: Pack the column using a slurry of silica gel in hexanes.

    • Loading: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry onto the column.

    • Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes). The product is typically less polar than the byproducts. TPPO will elute later.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 2-(2-cyclohexylethyl)isoindoline-1,3-dione as a white solid.

Troubleshooting and Scientific Insights

Problem Potential Cause(s) Proposed Solution(s)
Low or No Reaction 1. Presence of water: Water will consume the activated Mitsunobu reagents. 2. Degraded azodicarboxylate: DEAD/DIAD are sensitive to light and heat.[13] 3. Incorrect order of addition: Pre-forming the betaine without the acid can lead to side reactions.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use fresh or properly stored DIAD/DEAD. 3. Follow the standard protocol of adding the azodicarboxylate last to a solution of the alcohol, nucleophile, and phosphine. [3][4]
Difficult Purification 1. Co-elution of product and TPPO: Triphenylphosphine oxide is a major byproduct and can be difficult to separate.[13][14]1. Crystallization: Attempt to crystallize TPPO from a nonpolar solvent like diethyl ether or a hexanes/ether mixture before chromatography.[13] 2. Alternative Reagents: For future syntheses, consider using polymer-bound triphenylphosphine or other phosphine reagents designed for easier byproduct removal.[3][13]
Formation of Side Products 1. Elimination: For sterically hindered secondary alcohols, elimination can compete with substitution. (Less likely for this primary alcohol). 2. Azodicarboxylate as nucleophile: If the pronucleophile is not sufficiently acidic (pKa > 13), the reduced hydrazine may act as a nucleophile.[3]1. Maintain low reaction temperatures. 2. Phthalimide is sufficiently acidic (pKa ~10), making this side reaction unlikely in this specific protocol. [9]

References

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • The Mitsunobu Reaction. Chemistry Steps. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. The Organic Chemistry Tutor. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry – An Asian Journal, 2(11), 1340-1355.
  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of VU Chemistry.
  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
  • Mitsunobu reaction. Organic-Synthesis.com. [Link]

  • Kysil, A., et al. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.
  • Processes for the preparation of n-substituted phthalimides.
  • Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. ResearchGate. [Link]

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current St
  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PMC. [Link]

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  • Examples of the simplification purification of Mitsunobu reaction. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

Sources

Application Note: Accelerated Synthesis of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione, a key intermediate in the development of various biologically active compounds. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and a more favorable environmental profile.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows.

Introduction: The Need for Speed and Efficiency in Synthesis

The isoindole-1,3-dione (phthalimide) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities.[4][5] The N-substituted derivatives, in particular, are crucial intermediates in the Gabriel synthesis of primary amines and are integral to the development of novel therapeutics.[6] The target molecule, this compound, serves as a valuable building block in the synthesis of more complex molecular architectures.

Traditional methods for the synthesis of N-substituted phthalimides often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption.[2][7] Microwave-assisted organic synthesis has emerged as a transformative technology, addressing these limitations by providing rapid, uniform, and efficient heating.[2][3][8] This technique utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat directly within the reaction mixture. This "in-core" heating leads to remarkable rate enhancements, often reducing reaction times from hours to mere minutes.[2][9]

The Core Principle of Microwave Heating:

Microwave energy directly interacts with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8][10][11] This direct energy transfer results in rapid and uniform heating throughout the sample, a stark contrast to conventional heating methods that rely on slower heat transfer through convection and conduction from the vessel walls.[8][10][12] This efficiency not only accelerates reactions but can also lead to cleaner reaction profiles and higher yields.[2][3]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the condensation reaction between phthalic anhydride and 2-cyclohexylethanamine. The reaction is typically carried out in a polar solvent to facilitate efficient microwave energy absorption.

Reaction:

  • Phthalic Anhydride + 2-Cyclohexylethanamine → this compound + H₂O

The plausible mechanism involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule, a process significantly accelerated by microwave heating, yields the final imide product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the microwave-assisted synthesis of the target compound.

Materials and Instrumentation
Material/InstrumentSpecificationsSupplier
Phthalic Anhydride≥99% puritySigma-Aldrich
2-Cyclohexylethanamine≥98% puritySigma-Aldrich
Glacial Acetic AcidACS gradeFisher Scientific
Microwave Synthesizere.g., CEM Discover SPCEM Corporation
10 mL Microwave Reaction Vialwith snap-on cap---
Magnetic Stir Bar------
Rotary Evaporator------
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄Merck
Column ChromatographySilica gel (230-400 mesh)---
NMR Spectrometer400 MHzBruker
Mass Spectrometer------
Melting Point Apparatus------
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial, combine phthalic anhydride (1.0 mmol, 148.1 mg) and 2-cyclohexylethanamine (1.0 mmol, 127.2 mg).

  • Solvent Addition: Add glacial acetic acid (3 mL) to the vial. The use of a polar solvent like acetic acid is crucial for efficient coupling with microwave irradiation.

  • Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a snap-on cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 2. The rapid heating will drive the reaction to completion in a short timeframe.[6][13]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL). A white precipitate of the crude product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acetic acid.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve high purity.[4]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[14]

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Phthalic Anhydride & 2-Cyclohexylethanamine Solvent 2. Add Glacial Acetic Acid (3 mL) Seal 3. Add Stir Bar & Seal Vial Microwave 4. Irradiate in Microwave Synthesizer Seal->Microwave Cool 5. Cool to RT Microwave->Cool Precipitate 6. Precipitate in Ice Water Cool->Precipitate Filter 7. Filter & Wash Precipitate->Filter Purify 8. Recrystallize/Column Chromatography Filter->Purify Characterize 9. Characterize Product (NMR, MS, MP) Purify->Characterize

Caption: Workflow for Microwave-Assisted Synthesis.

Results and Discussion

The microwave-assisted protocol demonstrates a significant improvement over conventional heating methods for the synthesis of this compound.

Comparison of Reaction Conditions and Yield
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4 hours)[15]5-10 minutes
Temperature Reflux (e.g., ~118°C)150°C (controlled)
Solvent Glacial Acetic AcidGlacial Acetic Acid
Typical Yield ~70-85%>90%

The dramatic reduction in reaction time from hours to minutes is a key advantage of the microwave-assisted method.[2][3] This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture by microwave irradiation.[8] Furthermore, the higher yields obtained with microwave synthesis are likely due to the reduced formation of by-products that can occur during prolonged heating.[1][11]

Safety and Green Chemistry Considerations

Microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for large volumes of solvents.[1][8][10] The use of sealed vessels allows for reactions to be performed at temperatures above the normal boiling point of the solvent, further accelerating the reaction rate.[2] It is imperative that all microwave-assisted reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn. The pressure within the reaction vessel should be monitored, and only microwave-safe vials and equipment should be used.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a clear and reproducible procedure for obtaining this valuable intermediate, which can be readily adopted in research and development laboratories to accelerate drug discovery and development programs.[2][7] The significant advantages in terms of reaction time, yield, and alignment with green chemistry principles make microwave-assisted synthesis a superior choice for the preparation of N-substituted phthalimides.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • G, A., & P, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Borah, H. N., Boruah, R. C., & Sandhu, J. S. (n.d.). Microwave-induced One-pot Synthesis of N-carboxyalkyl Maleimides and Phthalimides$. CORE.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
  • K, P., & S, K. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Matsumura, Y., et al. (2006). Microwave-assisted Synthesis of N-Hydroxyphthalimide Derivatives. Taylor & Francis Online.
  • Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
  • Drug Discovery at the Speed of Light. (2025).
  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kanderi, N. H. (2008). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar.
  • Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing.
  • A “direct cycle between coproduct and reactant” strategy for improving the atom economy of the Gabriel synthesis. (n.d.). Royal Society of Chemistry.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kanderi, N. H. (2008). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. University of Michigan.
  • Lee, C.-S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Phthalic anhydride. (n.d.). Wikipedia.
  • Bagley, M. C., & Lubinu, M. C. (2014). Microwave Multicomponent Synthesis. PMC.
  • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. (2018). ResearchGate.
  • Mantu, D. A., et al. (2020). Microwave Assisted Reactions for Synthesis of Bioactive Azaheterocycles. ResearchGate.
  • Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2025). MDPI.
  • Jaeger, A. O. (1927). Cyclohexyl phthalates and process of making same. Google Patents.
  • Georgieva, M., et al. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. (n.d.). Polymer Chemistry (RSC Publishing).
  • A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). arkat usa.
  • Validating the Purity of Synthesized N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione (Einecs 305-663). (n.d.). Benchchem.
  • 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-. (2023). US EPA.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PMC.
  • Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents.

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Reagents for alkylation of phthalimide with 2-cyclohexylethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Alkylation of Phthalimide with 2-Cyclohexylethyl Bromide Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide details the synthesis of


-(2-cyclohexylethyl)phthalimide , a critical intermediate for generating primary amines via the Gabriel Synthesis. The target reaction involves the nucleophilic substitution (

) of 2-cyclohexylethyl bromide by the phthalimide anion.

While standard Gabriel conditions often utilize potassium phthalimide in DMF, this guide provides two distinct, field-validated protocols:

  • Method A (Homogeneous): The "Gold Standard" using DMF and Potassium Carbonate (

    
    ), optimized for high conversion on a laboratory scale.
    
  • Method B (Phase Transfer Catalysis): A "Green/Scalable" approach using Toluene, solid

    
    , and Tetrabutylammonium Bromide (TBAB), eliminating the need for difficult-to-remove polar aprotic solvents.
    

Mechanistic Insight & Reagent Selection

The Reaction Mechanism

The reaction proceeds via a classic


 mechanism. The phthalimide (

) is deprotonated by a base to form a resonance-stabilized anion.[1] This nucleophile attacks the

-carbon of 2-cyclohexylethyl bromide, displacing the bromide ion.
  • Substrate Consideration: 2-cyclohexylethyl bromide is a primary alkyl halide. However, the

    
    -cyclohexyl ring introduces mild steric bulk compared to linear alkyl chains. Consequently, elevated temperatures (80–100°C) are required to overcome the kinetic barrier, unlike simple ethyl bromide alkylations.
    
Reagent Selection Matrix
ComponentReagent ChoiceRationale
Nucleophile Source Phthalimide +

Generating the anion in situ is often superior to using commercial Potassium Phthalimide, which can be hygroscopic and variable in quality.
Electrophile 2-Cyclohexylethyl Bromide Primary bromide; good leaving group. Requires heat (

) for efficient conversion.
Base Anhydrous

Mild enough to prevent imide ring hydrolysis (opening) but strong enough to deprotonate phthalimide in polar solvents.
Solvent (Method A) DMF (N,N-Dimethylformamide) Polar aprotic; solvates the cation (

), leaving the phthalimide anion "naked" and highly reactive.
Solvent (Method B) Toluene Non-polar; easier to remove than DMF. Requires a Phase Transfer Catalyst (PTC) to function.[2]
Catalyst (Method B) TBAB (

)
Facilitates transport of the phthalimide anion from the solid salt surface into the organic phase (Toluene).

Visualization: Reaction Pathway

GabrielMechanism Phthalimide Phthalimide (Substrate) Anion Phthalimide Anion (Nucleophile) Phthalimide->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion Transition SN2 Transition State Anion->Transition Attack AlkylHalide 2-Cyclohexylethyl Bromide AlkylHalide->Transition Electrophile Product N-(2-cyclohexylethyl) phthalimide Transition->Product -KBr

Figure 1: Mechanistic pathway for the base-mediated alkylation of phthalimide.[1][3][4][5][6]

Experimental Protocols

Method A: The "Gold Standard" (DMF/ )

Best for: Small to medium scale (<10g), ensuring maximum yield.

Reagents:

  • Phthalimide (1.0 equiv)[3]

  • 2-Cyclohexylethyl bromide (1.1 equiv)

  • Potassium Carbonate (anhydrous, 1.5 equiv)

  • DMF (anhydrous, 5 mL per gram of phthalimide)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Charging: Add Phthalimide (e.g., 1.47 g, 10 mmol) and anhydrous

    
     (2.07 g, 15 mmol) to the flask.
    
  • Solvation: Add anhydrous DMF (10 mL). Stir at room temperature for 15 minutes to initiate deprotonation (mixture will become a slurry).

  • Addition: Add 2-cyclohexylethyl bromide (2.10 g, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting bromide spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Quench (The "Crash Out"): Cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. The product should precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and salts.

  • Purification: Recrystallize from hot Ethanol (EtOH).

    • Yield Expectation: 85–95%.

Method B: Phase Transfer Catalysis (Toluene/TBAB)

Best for: Process scale-up, avoiding DMF removal issues.

Reagents:

  • Phthalimide (1.0 equiv)[3]

  • 2-Cyclohexylethyl bromide (1.2 equiv)

  • Potassium Carbonate (solid, finely ground, 2.0 equiv)

  • TBAB (Tetrabutylammonium bromide, 5 mol%)

  • Toluene (5 mL per gram of phthalimide)

Step-by-Step Protocol:

  • Setup: Equip a flask with a Dean-Stark trap (optional, to ensure dryness) and reflux condenser.

  • Charging: Add Phthalimide (10 mmol), finely ground

    
     (20 mmol), and TBAB (0.5 mmol).
    
  • Solvent: Add Toluene (20 mL) and 2-cyclohexylethyl bromide (12 mmol).

  • Reaction: Heat to reflux (~110°C) . Vigorous stirring is critical to maximize the solid-liquid interface area.

  • Duration: Reaction times are longer than Method A (typically 8–12 hours).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the pad with hot toluene.
  • Concentration: Evaporate the toluene filtrate under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane (1:1).

Workflow Visualization

Workflow cluster_Method Method Selection Start Start: Reagents Mix Mix Phthalimide + Base + Alkyl Bromide Start->Mix MethodA Method A: DMF (90°C, 4-6h) Mix->MethodA MethodB Method B: Toluene/TBAB (110°C, 8-12h) Mix->MethodB Check TLC Check (Disappearance of Bromide) MethodA->Check MethodB->Check WorkupA Pour into Ice Water (Precipitation) Check->WorkupA Method A WorkupB Filter Salts (Hot) & Evaporate Toluene Check->WorkupB Method B Purify Recrystallize (Ethanol) WorkupA->Purify WorkupB->Purify Final Pure N-(2-cyclohexylethyl) phthalimide Purify->Final

Figure 2: Decision tree and workflow for the synthesis and purification.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Stirring was too slow (Method B) or Temperature too low.Increase stirring speed (critical for PTC). Ensure internal temp reaches 90°C+.
Sticky/Oily Product Residual DMF or excess alkyl bromide.Triturate the oil with cold hexanes to induce crystallization.
White Precipitate in Reaction Formation of KBr (Good sign).This confirms the reaction is progressing. Do not filter until completion.
Product Melting Point < 75°C Impurities present.Recrystallize again from Ethanol.[7] Pure product MP is typically ~80–83°C [1].

Analytical Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the

    
     triplet (
    
    
    
    ppm) and appearance of the
    
    
    triplet further downfield (
    
    
    ppm). The phthalimide aromatic protons will appear as a characteristic AA'BB' system at
    
    
    ppm.

References

  • Salzberg, P. L., & Supniewski, J. V. (1927).

    
    -Bromoethylphthalimide.[8] Organic Syntheses, 7, 8. 
    
    • Context: Establishes the baseline protocol for alkylating phthalimide with primary bromides and purification via ethanol recrystalliz
  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][5][6][9][10] Angewandte Chemie International Edition, 7(12), 919-930.

    • Context: Comprehensive review of the mechanism, solvent effects (DMF)
  • Landini, D., & Rolla, F. (1976). Phase transfer catalysis in the N-alkylation of phthalimide. Synthesis, 1976(06), 389-391.

    • /Toluene/Catalyst)

Sources

Application Note: Synthesis of Primary Amines via Hydrazinolysis of N-(2-cyclohexylethyl)phthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of Primary Amine Synthesis

The synthesis of primary amines is a cornerstone of modern pharmaceutical development and organic chemistry. These moieties are integral components of a vast array of bioactive molecules and key intermediates. The Gabriel synthesis provides a robust and reliable pathway to primary amines, effectively circumventing the common issue of over-alkylation that plagues direct alkylation methods.[1][2] This application note provides an in-depth guide to the critical final step of this synthesis: the deprotection of an N-alkylated phthalimide intermediate using hydrazine, a procedure known as the Ing-Manske procedure.[3][4][5] We will focus on the specific conversion of N-(2-cyclohexylethyl)phthalimide to 2-cyclohexylethanamine, a valuable building block. This document offers a detailed protocol, explains the underlying chemical principles, and delineates the stringent safety measures required when handling hydrazine.

Foundational Principles: The Gabriel Synthesis and Hydrazinolysis Mechanism

The Gabriel synthesis is a multi-step process designed for the controlled preparation of primary amines from primary alkyl halides.[3] The phthalimide group serves as a "protected" form of ammonia, ensuring that only a single alkylation event occurs.[1][2]

The overall synthesis proceeds in two main stages:

  • N-Alkylation: A phthalimide salt, typically potassium phthalimide, is subjected to an SN2 reaction with a primary alkyl halide. The phthalimide anion acts as a surrogate for H₂N⁻, attacking the alkyl halide to form a stable N-alkylphthalimide intermediate.[2][6]

  • Deprotection: The N-alkyl bond is cleaved to liberate the desired primary amine. While this can be achieved under harsh acidic or basic hydrolysis, these methods can damage sensitive functional groups.[3][7] The Ing-Manske procedure, which utilizes hydrazine (N₂H₄), offers a milder and often more efficient alternative.[8]

The Mechanism of Hydrazinolysis:

The cleavage of the N-alkylphthalimide with hydrazine is a classic example of nucleophilic acyl substitution.[6]

  • Nucleophilic Attack: Hydrazine, a potent nucleophile, attacks one of the electron-deficient carbonyl carbons of the phthalimide ring.

  • Ring Opening: This attack opens the five-membered ring, forming an intermediate.

  • Intramolecular Cyclization: The terminal -NH₂ group of the hydrazine moiety then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group.[1][6]

  • Product Formation: This second attack results in the formation of the highly stable, six-membered phthalhydrazide ring and the release of the primary amine.[1][6] The phthalhydrazide is typically insoluble in the reaction medium and precipitates out, helping to drive the reaction to completion.[3]

Comprehensive Experimental Protocol

This protocol provides a detailed methodology for the hydrazinolysis of N-(2-cyclohexylethyl)phthalimide.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
N-(2-cyclohexylethyl)phthalimideSynthesis GradeN/A
Hydrazine hydrate (~55-64% N₂H₄ in H₂O)Reagent GradeSigma-Aldrich, Fisher
Ethanol (EtOH), 200 proofACS GradeN/A
Hydrochloric Acid (HCl), concentrated (~37%)ACS GradeN/A
Sodium Hydroxide (NaOH), pelletsACS GradeN/A
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)ACS GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Laboratory GradeN/A
Deionized WaterN/AN/A
Step-by-Step Procedure

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-cyclohexylethyl)phthalimide (1.0 equiv).

  • Add ethanol as the solvent (approx. 10-15 mL per gram of the starting phthalimide). Stir the mixture to achieve dissolution or a fine suspension.

  • Working in a certified chemical fume hood , carefully add hydrazine hydrate (1.5–2.0 equiv) to the flask. The addition may be slightly exothermic.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (for ethanol, this is ~78°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring. A white precipitate of phthalhydrazide will begin to form as the reaction progresses.[7]

  • Monitor the reaction for completion using Thin-Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

Step 3: Work-up and Amine Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Acidify the cooled mixture by slowly adding concentrated HCl. This step protonates the product amine to form its water-soluble hydrochloride salt and ensures the complete precipitation of the phthalhydrazide byproduct.[9]

  • Heat the acidified mixture at reflux for an additional 30-60 minutes to break up any gels and ensure complete precipitation.[9]

  • Cool the mixture in an ice bath and collect the phthalhydrazide precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.[9]

  • Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.[9]

  • To the remaining aqueous residue, add a concentrated solution of NaOH until the pH is strongly basic (pH > 12). This deprotonates the amine salt, liberating the free primary amine.[9]

  • Transfer the basic aqueous solution to a separatory funnel and extract the primary amine with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[10]

Step 4: Purification

  • Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-cyclohexylethanamine.

  • If necessary, the product can be further purified by distillation under reduced pressure.

Workflow Visualization

Hydrazinolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve N-Alkylphthalimide in Ethanol B 2. Add Hydrazine Hydrate (1.5-2.0 equiv) A->B C 3. Reflux (2-4h) Monitor by TLC B->C D 4. Cool & Acidify with conc. HCl C->D Reaction Complete E 5. Filter Phthalhydrazide Precipitate D->E F 6. Evaporate Ethanol E->F G 7. Basify with NaOH (pH > 12) F->G H 8. Extract with Dichloromethane G->H I 9. Dry with MgSO4 H->I Combined Organic Layers J 10. Concentrate Solvent I->J K 11. Characterize Product (NMR, MS, IR) J->K L Pure 2-cyclohexylethanamine J->L

Caption: Workflow for the synthesis of 2-cyclohexylethanamine.

Critical Safety Protocols: Handling Hydrazine Hydrate

Hydrazine is an acutely toxic, corrosive, suspected carcinogenic, and dangerously reactive chemical.[11][12] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All operations involving hydrazine must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[11][13]

  • Personal Protective Equipment (PPE):

    • Body: A flame-resistant lab coat is mandatory.[11]

    • Hands: Wear appropriate chemical-resistant gloves (e.g., nitrile). For tasks with a significant splash hazard, consider double-gloving or using chloroprene gloves.[11][13]

    • Eyes/Face: ANSI Z87.1-compliant chemical splash goggles are required. A full-face shield should be worn over the goggles whenever a splash hazard is present.[11][13]

  • Handling and Storage: Store hydrazine in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials.[14][15] Ensure containers are tightly sealed.[14]

  • Spill Response: Do not attempt to clean up a hydrazine spill yourself. Evacuate the area, notify others and your supervisor, and call emergency services immediately.[11]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[12][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[11][12]

  • Waste Disposal: Hydrazine and all materials contaminated with it must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[14]

Analytical Characterization of 2-cyclohexylethanamine

Confirming the identity and purity of the final product is essential.

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction's progress by showing the disappearance of the higher-Rf, UV-active starting material and the appearance of the lower-Rf amine product (visualized with a ninhydrin stain).[16]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the cyclohexyl ring protons and the ethyl chain protons adjacent to the amine group. The appearance of a broad singlet for the -NH₂ protons (which integrates to 2H) is a key indicator. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. For 2-cyclohexylethanamine (C₈H₁₇N), the expected molecular ion [M]⁺ would be at m/z = 127.23.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic phthalimide carbonyl stretches (around 1715 and 1770 cm⁻¹) and the appearance of N-H stretching vibrations (a doublet around 3300-3400 cm⁻¹) characteristic of a primary amine.

References

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from Wikipedia. [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from JoVE. [Link]

  • chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from chemeurope.com. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from ResearchGate. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from EH&S UCSB. [Link]

  • Wiley Online Library. (2010, September 15). Gabriel Primary Amine Synthesis. Retrieved from R Discovery. [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from Environmental Health & Safety UNM. [Link]

  • ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. Retrieved from ResearchGate. [Link]

  • chemeurope.com. (n.d.). Gabriel synthesis. Retrieved from chemeurope.com. [Link]

  • ACS Publications. (n.d.). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. Retrieved from The Journal of Organic Chemistry. [Link]

  • Vaia. (2023, October 21). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. Retrieved from Vaia. [Link]

  • L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from L.S. College. [Link]

  • Scribd. (n.d.). Gabriel Synthesis | PDF. Retrieved from Scribd. [Link]

  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Retrieved from Semantic Scholar. [Link]

  • Reddit. (2023, July 13). Deprotection conditions for pthalimide protected oxyamine?. Retrieved from r/Chempros. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Request PDF. Retrieved from ResearchGate. [Link]

  • Bentham Science Publisher. (n.d.). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Retrieved from Bentham Science. [Link]

  • ResearchGate. (2011, January 10). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Retrieved from ResearchGate. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from YouTube. [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Retrieved from Chemistry Steps. [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Methods for Synthesizing N-Substituted Isoindole-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted isoindole-1,3-diones, commonly known as N-substituted phthalimides, are a cornerstone structural motif in modern chemistry. Their prevalence is remarkable, forming the core of numerous pharmaceuticals, including immunomodulators like thalidomide and its analogs, as well as agrochemicals, dyes, and high-performance polymers.[1][2][3] The synthesis of these compounds is therefore of paramount importance to researchers in drug development and materials science. While classical methods involving the high-temperature condensation of phthalic anhydride with primary amines are effective, they often lack the subtlety required for complex, functionalized molecules.[4] Catalytic methods have emerged as powerful alternatives, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance, thereby enabling the synthesis of a diverse library of isoindole-1,3-dione derivatives.

This guide provides an in-depth exploration of four key catalytic strategies for the synthesis of N-substituted isoindole-1,3-diones. Each section is designed to offer not just a protocol, but a foundational understanding of the reaction's mechanism, the rationale behind experimental choices, and practical insights for implementation in a research setting.

Mitsunobu Reaction: N-Alkylation of Phthalimide with Alcohols

The Mitsunobu reaction is a highly reliable and versatile method for the N-alkylation of phthalimide using primary or secondary alcohols.[5][6] Its primary advantage lies in its ability to directly convert alcohols into the corresponding N-alkylated products under mild, neutral conditions, bypassing the need for pre-activation of the alcohol as a halide or sulfonate. The reaction is particularly valued in natural product synthesis and medicinal chemistry for its predictable stereochemistry; it proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter.[6][7][8]

Reaction Mechanism and Rationale

The reaction is a dehydrative redox process mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Causality of Reagents:

  • Triphenylphosphine (PPh₃): Acts as the reducing agent and oxygen-atom scavenger. Its high oxophilicity drives the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[9]

  • Azodicarboxylate (DEAD/DIAD): Acts as the oxidizing agent and the ultimate proton acceptor.[5]

  • Phthalimide: Serves as the acidic nucleophile (pKa ≈ 8.3), which is crucial for protonating the betaine intermediate. Nucleophiles with pKa values significantly higher than 13 may fail to react efficiently.[8]

The mechanism unfolds in a series of well-defined steps, as illustrated below. The initial attack of PPh₃ on DEAD forms a betaine intermediate, which then deprotonates the phthalimide. The resulting phthalimide anion acts as the nucleophile, attacking the alkoxyphosphonium salt formed from the alcohol, leading to the desired product, TPPO, and the reduced hydrazine derivative.[8][9]

Mitsunobu_Mechanism Mitsunobu Reaction Catalytic Cycle reagents PPh₃ + DEAD + R-OH + Phthalimide-H betaine [Ph₃P⁺-N(R')-N⁻-CO₂Et] Betaine Intermediate reagents->betaine Nucleophilic Attack ion_pair [Phthalimide]⁻ [Ph₃P⁺-NH(R')-N⁻-CO₂Et]⁺ betaine->ion_pair Proton Transfer (from Phthalimide) alkoxyphosphonium [Ph₃P⁺-OR] [Phthalimide]⁻ Alkoxyphosphonium Salt ion_pair->alkoxyphosphonium Reacts with R-OH (O-H activation) products N-R-Phthalimide + TPPO + DEAD-H₂ alkoxyphosphonium->products SN2 Attack by [Phthalimide]⁻

Caption: Mechanism of the Mitsunobu Reaction for N-alkylation.

Experimental Protocol: Synthesis of N-Benzylphthalimide

This protocol provides a general procedure for the N-alkylation of phthalimide with benzyl alcohol.

Mitsunobu_Workflow Experimental Workflow: Mitsunobu Reaction setup 1. Setup Add Phthalimide (1.0 eq), Benzyl Alcohol (1.05 eq), and PPh₃ (1.2 eq) to dry THF under N₂ atmosphere. cool 2. Cool Reaction Cool the stirred mixture to 0 °C in an ice bath. setup->cool add_dead 3. Add DIAD/DEAD Add DIAD (1.2 eq) dropwise over 15-20 minutes, maintaining T < 5 °C. cool->add_dead react 4. Reaction Allow to warm to RT and stir for 4-16 hours. Monitor by TLC. add_dead->react workup 5. Workup Reduce solvent in vacuo. Add diethyl ether to precipitate TPPO byproduct. react->workup purify 6. Purification Filter off TPPO. Concentrate filtrate and purify by column chromatography (e.g., Hexanes/EtOAc). workup->purify Buchwald_Hartwig_Mechanism Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) ox_add L₂Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition lig_exch L₂Pd(II)(Ar)(Phthalimide) ox_add->lig_exch Amide Binding & X⁻ Dissociation lig_exch->pd0 Reductive Elimination product Ar-Phthalimide lig_exch->product arx Ar-X arx->ox_add phthalimide [Phthalimide]⁻ phthalimide->lig_exch Ullmann_Mechanism Ullmann Condensation Catalytic Cycle cu1 LCu(I)X cu_imide LCu(I)-Phthalimide cu1->cu_imide Reaction with Phthalimide + Base cu3 LCu(III)(Ar)(Phthalimide)(X) cu_imide->cu3 Oxidative Addition cu3->cu1 Reductive Elimination product Ar-Phthalimide cu3->product arx Ar-X arx->cu3 phthalimide Phthalimide-H phthalimide->cu1

Sources

Troubleshooting & Optimization

Optimal recrystallization solvents for 2-(2-cyclohexylethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(2-cyclohexylethyl)isoindoline-1,3-dione Common Name:


-(2-cyclohexylethyl)phthalimide
Chemical Class: 

-Substituted Phthalimide / Gabriel Synthesis Intermediate[1][2][3][4]

This guide addresses the purification of 2-(2-cyclohexylethyl)isoindoline-1,3-dione. Based on the structural integration of a crystalline, polar phthalimide "head" and a lipophilic cyclohexylethyl "tail," this compound exhibits specific solubility behaviors distinct from simple alkyl phthalimides.[1][2]

Physicochemical Profile for Purification:

  • Polarity: Amphiphilic character.[1][2][4] The phthalimide moiety drives crystallinity and solubility in polar aprotic solvents, while the cyclohexyl group increases solubility in non-polar organics.[1][2]

  • Melting Point Range (Predicted): ~90–130°C (Based on structural analogues like

    
    -(2-phenethyl)phthalimide [1] and 
    
    
    
    -(cyclohexylthio)phthalimide [2]).[1][2][3][4]
  • Primary Impurities: Unreacted phthalimide (highly insoluble in cold ethanol), unreacted 1-bromo-2-cyclohexylethane (liquid, soluble in hexanes), or hydrolyzed phthalamic acid derivatives.[1][2][3][4]

Solvent Selection Matrix

The following table synthesizes solvent suitability based on polarity matching and impurity rejection profiles.

Solvent SystemSuitabilityContext & Mechanism
Ethanol (95% or Abs.) Primary Recommendation High Success Rate. The compound is soluble in boiling ethanol but crystallizes well upon cooling due to the lipophilic cyclohexyl tail reducing cold solubility.[1][2][3][4] Excellent for removing unreacted phthalimide (which stays insoluble or can be filtered hot).[1][2][4]
Ethanol / Water (9:1) SecondaryUse if yield is low in pure ethanol.[1][2][4] The addition of water ("antisolvent") forces the hydrophobic cyclohexyl group to precipitate the molecule.[2]
Ethyl Acetate / Hexane AlternativeBest if the crude material is "greasy" or contains significant non-polar impurities (e.g., unreacted alkyl halides).[1][2][4]
DCM / Hexane TertiaryUsed for highly lipophilic analogues [3].[1][2][4] Good for low-temperature crystallization if thermal degradation is a concern (unlikely for phthalimides).[1][2][3][4]
Benzene or Toluene SpecificHistorically used for thio-analogues [2], but generally avoided due to toxicity unless necessary for azeotropic drying.[1][2][3]

Decision Tree: Solvent Optimization Workflow

The following logic gate helps you select the correct protocol based on your crude material's behavior.

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Test Solubility in Boiling Ethanol (EtOH) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes Cool to RT, then 4°C Dissolves->Yes Yes No Insoluble Material Remains Dissolves->No No CrystalsForm Crystals Form? Yes->CrystalsForm HotFilter Perform Hot Filtration (Remove unreacted Phthalimide) No->HotFilter AddWater Add warm H2O dropwise (Antisolvent method) CrystalsForm->AddWater No Success Filter & Dry (Pure Product) CrystalsForm->Success Yes HotFilter->Yes OilingOut Product 'Oils Out'? AddWater->OilingOut SwitchSystem Switch to EtOAc/Hexane System OilingOut->SwitchSystem Yes OilingOut->Success No

Figure 1: Logical workflow for selecting the optimal recrystallization path based on solubility and phase behavior.

Detailed Protocol: The Ethanol Method

This protocol is the industry standard for


-alkylphthalimides, balancing yield and purity.[1][2][3]

Prerequisites:

  • Crude 2-(2-cyclohexylethyl)isoindoline-1,3-dione.[1][2][3][5]

  • Solvent: Ethanol (95% or Absolute).[1][2][4]

  • Equipment: Erlenmeyer flask, hot plate/stirrer, Büchner funnel.

Step-by-Step Procedure:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of Ethanol (approx. 3–5 mL per gram of solid).[1][2][4]

  • Heating: Heat the mixture to a gentle reflux (~78°C) with stirring.

    • Observation Point: If the solid dissolves completely, proceed to Step 4.[1][2]

    • Troubleshooting: If a white, powdery solid remains undissolved despite adding more hot solvent, this is likely unreacted Phthalimide.[1][2]

  • Hot Filtration (If required): While keeping the solution near boiling, filter it rapidly through a pre-warmed glass funnel/fluted filter paper to remove the insoluble impurity.[1][2][4][6]

  • Controlled Cooling: Allow the clear filtrate to cool to room temperature slowly (over 20–30 minutes).

    • Critical: Do not place directly in ice; rapid cooling induces oiling or traps impurities.[1][2][4]

  • Crystallization: Once at room temperature, distinct needles or plates should form.[1][2][4] Place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with ice-cold Ethanol (small volume) to remove surface mother liquor.[1][2][3][4]

  • Drying: Dry under vacuum at 40–50°C.

Troubleshooting & FAQs

Q1: The product is separating as an oil (Oiling Out) instead of crystals. Why?

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[1][2][4] The cyclohexyl tail makes this compound "greasy."[1][2]

  • Fix:

    • Reheat to dissolve the oil.

    • Add a small amount of extra solvent to dilute slightly.[1][2]

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface to induce nucleation.[1][2][3][4]

    • Solvent Switch: If oiling persists in Ethanol, switch to Ethyl Acetate/Hexane .[1][2][4] Dissolve in minimum hot EtOAc, then add hot Hexane until cloudy, and cool slowly.

Q2: I have a persistent white solid that won't dissolve in boiling Ethanol.

  • Diagnosis: This is almost certainly unreacted Phthalimide (starting material).[1][2][3][4]

  • Action: Do not add infinite solvent. Perform a Hot Filtration (Step 3 in the protocol).[1][2][4][6] Phthalimide is very poorly soluble in Ethanol compared to the

    
    -substituted product.[1][2][3]
    

Q3: Can I use water as a co-solvent?

  • Answer: Yes, but cautiously. Adding water to a hot ethanolic solution increases polarity.[1][2] Because your compound has a hydrophobic cyclohexyl group, adding too much water too fast will cause it to crash out as an amorphous powder or oil rather than crystals.[1][2] Add warm water dropwise only until a faint turbidity persists, then let it clear by heating before cooling.[1][2]

Q4: Is the compound sensitive to hydrolysis during recrystallization?

  • Answer: Phthalimides are generally stable in neutral boiling ethanol.[1][2][4] Avoid using strong bases (NaOH) or strong mineral acids during the wash steps, as these will cleave the imide ring to form phthalamic acid or release the amine (Gabriel hydrolysis) [4].[1][2][4]

References

  • Warzecha, K. D., Lex, J., & Neudörfl, J. M. (2006).[2]

    
    -(2-Phenethyl)phthalimide.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 62(4), o1580-o1581.[1][2][3][4] Link
    
  • PrepChem.[1][2] (n.d.). Synthesis of

    
    -(cyclohexylthio)phthalimide. PrepChem.com.[1][2][4] Link
    
  • Aslan, S., & Ay, M. (2020).[1][2][4] Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 13(2), 57-66.[1][2][4] (Describes recrystallization of hydroxyethyl analogues from DCM/Hexane). Link

  • Gibson, M. S., & Bradshaw, R. W. (1968).[1][2][4] The Gabriel Synthesis of Primary Amines.[1][2] Angewandte Chemie International Edition, 7(12), 919-930.[1][2][4] Link[1][2][4]

Sources

Troubleshooting low conversion rates in N-alkylation of phthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GABRIEL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Troubleshooting Low Conversion & Yield Optimization

Executive Summary & Diagnostic Triage

Welcome to the Process Optimization Support Center. Low conversion in the N-alkylation of phthalimide (the first step of the Gabriel Synthesis) is rarely a "bad luck" scenario—it is almost always a kinetic or thermodynamic bottleneck.

The reaction relies on the nucleophilic attack of the phthalimide anion on an alkyl halide via an


 mechanism .[1][2][3] If your conversion is low (<50%), you are likely facing one of three critical failures:
  • The "Quenched" Nucleophile: Moisture is protonating your phthalimide anion.

  • The "Lazy" Nucleophile: Ion-pairing in non-polar solvents is masking reactivity.

  • The "Impossible" Substrate: Steric hindrance is favoring elimination (

    
    ) over substitution (
    
    
    
    ).
Interactive Diagnostic Flowchart

Use this decision tree to identify your failure mode before proceeding to the protocols.

TroubleshootingFlow Start START: Low Conversion CheckSubstrate Check Substrate Type Start->CheckSubstrate Primary Primary Alkyl Halide CheckSubstrate->Primary Unimpeded Secondary Secondary Alkyl Halide or Alcohol CheckSubstrate->Secondary Sterically Hindered CheckSolvent Check Solvent/Base Primary->CheckSolvent StericIssue Issue: E2 Elimination Secondary->StericIssue MoistureCheck Check Water Content CheckSolvent->MoistureCheck Polar Aprotic Used SolventIssue Issue: Ion Pairing Action: Switch to DMF/DMSO or add 18-Crown-6 CheckSolvent->SolventIssue Non-polar/Protic Used MoistureIssue Issue: Anion Quenching Action: Dry Solvents, Use K2CO3 + Heat MoistureCheck->MoistureIssue Wet Reagents Mitsunobu Protocol B: Mitsunobu Reaction StericIssue->Mitsunobu Switch Strategy

Figure 1: Diagnostic logic for isolating the root cause of reaction failure.

Technical Deep Dive: The Mechanics of Failure

To fix the reaction, you must understand the causality of the failure.

The "Naked Anion" Effect

Phthalimide has a


 of approximately 8.[3]3. To react, it must be deprotonated to form the phthalimide anion.
  • The Trap: In protic solvents (EtOH, MeOH), the anion is heavily solvated by hydrogen bonding, creating a "cage" that reduces nucleophilicity by up to 1000x.

  • The Fix: You must use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents solvate the cation (

    
    ) but leave the anion "naked" and highly reactive.
    
The Elimination Competitor ( )

If you are using a secondary alkyl halide, the basicity of the phthalimide anion often triggers dehydrohalogenation (


) instead of substitution.
  • Symptom: You isolate the alkene of your starting material, or starting material recovery is low but product yield is zero.

  • Solution: Do not force the alkylation. Switch to the Mitsunobu Protocol (See Module 4).

Comparative Solvent/Base Performance Data

Data aggregated from standard process optimization screens.

Solvent SystemBaseTemp (°C)Relative Rate (

)
Risk Factor
DMF (Anhydrous)

60-90100 (Benchmark) Thermal decomposition if >100°C
DMSO

25-60140Workup difficulty (high BP)
Acetone

Reflux5Too slow; requires iodide catalyst
Toluene

+ PTC
Reflux45Requires Phase Transfer Catalyst
Ethanol KOHReflux<1Anion solvation kills reactivity

Scenario-Based Troubleshooting

Scenario A: "My reaction stalls at 50% conversion."

Diagnosis: Water contamination or "Potassium Coating." Explanation: As the reaction proceeds, KCl or KBr precipitates. In non-polar mixtures, this salt can coat the surface of the solid base (


), stopping deprotonation.
Corrective Actions: 
  • Add a Catalyst: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition) to convert alkyl chlorides/bromides to more reactive iodides in situ.

  • Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the phthalimide anion into the organic phase.

Scenario B: "I am using a secondary halide and getting no product."

Diagnosis: Steric hindrance is preventing


 attack.
Explanation:  The phthalimide nucleophile is bulky.[3] Secondary centers are too crowded.
Corrective Action: STOP.  Do not heat higher. You are likely making polymers or alkenes. Switch to Protocol B (Mitsunobu)  using the corresponding alcohol.

Validated Experimental Protocols

Protocol A: Optimized Standard N-Alkylation

Best for: Primary Alkyl Halides (Chlorides/Bromides)

Reagents:

  • Phthalimide (1.0 equiv)[4]

  • Alkyl Halide (1.1 equiv)

  • 
     (1.5 equiv, anhydrous/granular)
    
  • DMF (Concentration: 0.5 M)

  • Additive: NaI (0.1 equiv) - Optional, for chlorides

Procedure:

  • Drying: Flame-dry the flask under

    
    . Moisture is the enemy.
    
  • Dissolution: Dissolve phthalimide in anhydrous DMF.

  • Deprotonation: Add

    
    . Stir at RT for 15 mins. The mixture may become a slurry.
    
  • Addition: Add Alkyl Halide dropwise.

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 90°C to avoid solvent decomposition.

  • Monitoring: Check TLC/LCMS at 2 hours.

    • Self-Validation: The N-H stretch in IR (

      
      ) should disappear.
      
  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMF.

Protocol B: The Mitsunobu Variant

Best for: Secondary Alcohols or Sterically Hindered Substrates Why: This bypasses the halide entirely, using the alcohol and activating it in situ.

Reagents:

  • Phthalimide (1.0 equiv)[4]

  • Alcohol Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)[4]
    
  • DIAD or DEAD (1.2 equiv)

  • THF (Anhydrous)[4]

Procedure:

  • Combine Phthalimide, Alcohol, and

    
     in THF under 
    
    
    
    .
  • Cool to 0°C .

  • Add DIAD dropwise (Exothermic!).

  • Allow to warm to RT and stir overnight.

  • Mechanism: The reaction proceeds with Inversion of Configuration (Walden Inversion).

MitsunobuPathway Step1 1. Activation PPh3 + DIAD Step2 2. Oxy-Phosphonium Formation Step1->Step2 Alcohol binds P Step3 3. Nucleophilic Attack (Phthalimide Anion) Step2->Step3 Activation Product Product (Inverted Stereochem) Step3->Product SN2 Displacement

Figure 2: The Mitsunobu pathway bypasses halide elimination issues.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes, NaH is faster because it generates the naked anion irreversibly (


 gas evolves). However, it requires strictly anhydrous conditions. If you use NaH, add the alkyl halide after

evolution ceases to avoid reducing the halide.

Q: My product is oiling out in the water workup. How do I purify? A: This is common with DMF. Extract the aqueous/oil mixture with Ethyl Acetate (


). Wash the organic layer with 5% LiCl solution  (removes DMF) followed by brine.

Q: I see a side product. Could it be O-alkylation? A: O-alkylation (forming the imidate) is rare with potassium salts but possible with Silver (


) salts. Ensure you are using 

or NaH. If O-alkylation occurs, the product will be less stable to hydrolysis than the N-alkyl product.

Q: How do I remove the phthalimide group afterwards? A: The standard is hydrazine hydrate (Ing-Manske procedure) in refluxing ethanol.[5] If the phthalhydrazide byproduct is hard to remove, wash the solid residue with dilute KOH (dissolves the byproduct) or switch to Methylamine (40% aq) for milder deprotection.

References

  • Gabriel Synthesis Mechanism & Scope

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition.

  • Solvent Effects (The Naked Anion)

    • Parker, A.J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society.

  • Mitsunobu Reaction for Phthalimides

    • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Phase Transfer Catalysis Optimization

    • Landini, D., & Rolla, F. (1974). Nucleophilic substitution by phase-transfer catalysis. Synthesis.

  • pKa Values

    • Bordwell, F.G. pKa Table in DMSO.

Sources

Technical Support Center: Solubilization & Analysis of N-Substituted Phthalimides

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione . It is designed to address the specific physicochemical challenges of this molecule—namely its lipophilicity, hydrolytic instability, and poor aqueous solubility—during analytical and biological applications.

Subject: this compound Chemical Class: N-Alkyl Phthalimide Key Properties: Lipophilic (LogP ~2.5–3.0), Neutral (Non-ionizable), Hydrolysis-sensitive.

Executive Technical Summary

This compound presents a classic "solubility vs. stability" paradox. The phthalimide core is planar and polar, while the cyclohexylethyl tail renders the molecule highly lipophilic.

  • The Challenge: It is practically insoluble in water (<10 µg/mL).

  • The Trap: Unlike unsubstituted phthalimides, this molecule has no acidic proton on the nitrogen. Adding base (NaOH/KOH) will not form a salt; it will irreversibly degrade the compound via ring-opening hydrolysis to the corresponding phthalamic acid.

  • The Solution: You must rely on cosolvency (DMSO/ACN), hydrotropy , or complexation (Cyclodextrins).

Solubility Decision Matrix (Workflow)

Before starting, identify your downstream application to select the correct solvent system.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType HPLC HPLC / LC-MS AppType->HPLC BioAssay Cell/Enzyme Assay AppType->BioAssay Stock Stock Storage AppType->Stock SolvHPLC Dissolve in ACN (Avoid DMSO if possible) HPLC->SolvHPLC SolvBio 1000x Stock in DMSO + Dilution into Media BioAssay->SolvBio SolvStock Anhydrous DMSO or DMF (-20°C Storage) Stock->SolvStock Warn CRITICAL: NO Aqueous Base (Risk of Hydrolysis) SolvBio->Warn Avoid pH > 8

Figure 1: Decision matrix for solvent selection based on experimental intent.

Solubility Profile & Solvent Compatibility Data

Solvent SystemSolubility Est.SuitabilityTechnical Notes
Water (pH 7) < 0.01 mg/mL🔴 PoorCompound is highly hydrophobic.
DMSO > 50 mg/mL🟢 ExcellentIdeal for stock solutions. Hygroscopic; keep anhydrous.
Acetonitrile (ACN) > 20 mg/mL🟢 GoodPreferred for HPLC (avoids DMSO UV cutoff/viscosity).
Ethanol/Methanol 1–10 mg/mL🟡 ModerateSolubility decreases rapidly with temperature drop.
0.1M NaOH DEGRADATION ⛔ DANGERCauses rapid ring opening (Hydrolysis). Do not use.
PBS + 5% Tween 80 ~0.5 mg/mL🟡 FairMicellar solubilization for animal studies.

Detailed Protocols

Protocol A: The "Step-Down" Dilution (Preventing Precipitation)

Use this for biological assays where the final solvent must be aqueous.

The Issue: Direct addition of a concentrated DMSO stock to water often causes "crashing out" (rapid precipitation), forming micro-crystals that are invisible to the naked eye but ruin assay data.

Procedure:

  • Primary Stock: Dissolve compound in anhydrous DMSO at 10 mM .

  • Intermediate Dilution (The Bridge): Dilute the Primary Stock 1:10 into pure Acetonitrile or Ethanol (creating a 1 mM solution).

    • Why? This reduces the kinetic energy barrier when mixing with water later.

  • Working Solution: Slowly add the Intermediate Solution to your assay buffer (e.g., PBS) while vortexing rapidly .

    • Target: Final organic solvent concentration < 1% (v/v).

    • Enhancer: If precipitation persists, add 0.5% HP-β-Cyclodextrin to the PBS before adding the compound.

Protocol B: HPLC Method Parameters

Optimized for lipophilic phthalimides to prevent peak tailing and carryover.

  • Column: C18 (End-capped), 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the imide ring).

  • Mobile Phase B: Acetonitrile (Preferred over Methanol for lower backpressure and better solubility).

  • Gradient:

    • 0–1 min: 50% B (Start high to prevent precipitation on column head).

    • 1–8 min: Linear ramp to 95% B.

    • 8–10 min: Hold 95% B.

  • Detection: UV @ 220 nm (Imide Carbonyl) and 290 nm (Aromatic).

Advanced Solubilization: Cyclodextrin Complexation

For in vivo or high-concentration aqueous applications, simple cosolvents (DMSO) are often toxic. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Mechanism: The hydrophobic cyclohexylethyl tail inserts into the CD cavity, while the hydrophilic exterior remains compatible with water.

Preparation:

  • Prepare 20% (w/v) HP-β-CD in water.

  • Add excess this compound solid.

  • Shake/sonicate at 37°C for 24 hours.

  • Filter through a 0.45 µm PVDF filter.

  • Result: A clear, stable aqueous solution (typically 1–5 mg/mL).

Troubleshooting & FAQs

Q1: I added NaOH to dissolve it, and the solution cleared up, but my HPLC peak disappeared. Why? A: You degraded your compound. The "clearing" was the formation of the water-soluble phthalamic acid salt (ring-opening).

  • Mechanism:[2][3][4] Hydroxide attacks the imide carbonyl.

  • Fix: Never exceed pH 8.0. Use DMSO or Cyclodextrins instead.

Q2: My HPLC peaks are splitting or showing "fronting." A: This is likely a solvent mismatch . If you inject a pure DMSO sample into a high-aqueous mobile phase (e.g., 10% ACN), the compound precipitates instantly at the column inlet, then redissolves slowly.

  • Fix: Dilute your sample with Mobile Phase (or 50% ACN) before injection.

Q3: The solution turns cloudy after 1 hour in the fridge. A: This is temperature-dependent solubility (Entropy effect).

  • Fix: Sonicate the solution at 37°C before use. Do not store working solutions at 4°C; prepare fresh from frozen DMSO stocks.

Q4: Can I use this compound in a cell culture assay with 1% DMSO? A: Yes, but verify solubility first.

  • Test: Add the compound to media without cells. Shine a laser pointer (or strong light) through the tube. If you see a beam (Tyndall effect), you have micro-precipitates. Reduce concentration or use HP-β-CD.

References

  • Solubility of Phthalimides: Jouyban, A. et al. "Solubility determination and modelling for phthalimide in mixed solvents." The Journal of Chemical Thermodynamics, 2010.

  • Hydrolysis Mechanism: Khan, M. N.[5] "Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases." Journal of Pharmaceutical and Biomedical Analysis, 1989.[5]

  • Cyclodextrin Complexation: Trapani, A. et al. "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." Molecules, 2023.[3][6][7]

  • HPLC Method Development: Snyder, L. R. et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
  • Gabriel Synthesis Context: "Gabriel Synthesis." Chemistry LibreTexts.

Sources

Validation & Comparative

A Guide to the Mass Spectrometry Fragmentation of 2-(2-cyclohexylethyl)isoindoline-1,3-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-(2-cyclohexylethyl)isoindoline-1,3-dione. By understanding these fragmentation pathways, researchers can confidently identify and characterize this compound and its analogs in complex matrices. This document moves beyond a simple listing of fragments to explain the underlying chemical principles governing the molecule's behavior in the mass spectrometer, offering a robust framework for structural elucidation.

Introduction: The Importance of Structural Verification

2-(2-cyclohexylethyl)isoindoline-1,3-dione belongs to the N-substituted phthalimide class of compounds. Phthalimides are a common scaffold in medicinal chemistry, famously associated with the thalidomide story, but also utilized in the development of various other biologically active molecules. Accurate structural confirmation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry is a powerful tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that can be used for unambiguous identification.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of 2-(2-cyclohexylethyl)isoindoline-1,3-dione under electron ionization (EI) is expected to be governed by the stability of the resulting fragment ions and the presence of key functional groups. The molecular ion (M+•) is formed by the removal of an electron from the molecule.[1] This energetically unstable species then undergoes a series of fragmentation reactions.[1][2]

The Molecular Ion

The calculated molecular weight of 2-(2-cyclohexylethyl)isoindoline-1,3-dione (C₁₆H₁₉NO₂) is 257.33 g/mol . Therefore, the molecular ion peak (M+•) is expected at an m/z of 257.

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve the N-substituted side chain and the phthalimide core.

A significant fragmentation pathway for carbonyl compounds with an available γ-hydrogen is the McLafferty rearrangement.[3][4][5] In 2-(2-cyclohexylethyl)isoindoline-1,3-dione, a hydrogen atom from the cyclohexyl ring (γ-position relative to the carbonyl group) can be transferred to one of the carbonyl oxygens through a six-membered transition state. This results in the cleavage of the bond between the nitrogen and the ethyl group, producing a neutral cyclohexene molecule and a radical cation of phthalimide at m/z 147 . This is often a prominent peak in the mass spectra of such compounds.

Alpha-cleavage is a common fragmentation mechanism involving the cleavage of a bond adjacent to a radical site.[2][6] For the molecular ion of 2-(2-cyclohexylethyl)isoindoline-1,3-dione, cleavage of the C-C bond between the ethyl group and the cyclohexyl group (α to the cyclohexyl ring) can occur. This would result in the formation of a stable resonantly-stabilized ion at m/z 174 .

Direct cleavage of the bond between the nitrogen of the phthalimide ring and the ethyl group can lead to the formation of a phthalimide radical (m/z 146 ) and a cyclohexylethyl cation (m/z 111 ). The latter can further fragment.

The phthalimide-containing fragments can undergo further characteristic fragmentation. The ion at m/z 147 (from the McLafferty rearrangement) can lose carbon monoxide (CO) to form an ion at m/z 119 , or lose a CNO radical to form the benzyne radical cation at m/z 76 .[7][8] The fragment at m/z 174 can also lose CO to produce an ion at m/z 146 .

Summary of Predicted Fragments
m/zProposed Fragment StructureFragmentation Pathway
257[C₁₆H₁₉NO₂]⁺•Molecular Ion (M⁺•)
174[C₁₀H₈NO₂]⁺Alpha-cleavage of the cyclohexyl-ethyl bond
147[C₈H₅NO₂]⁺•McLafferty-type Rearrangement
146[C₈H₄NO₂]⁺Cleavage of the N-C bond
111[C₈H₁₅]⁺Cleavage of the N-C bond
104[C₇H₄O]⁺•Loss of HCN from m/z 147
76[C₆H₄]⁺•Loss of CO from m/z 104
Visualizing the Fragmentation

The following diagram illustrates the major predicted fragmentation pathways for 2-(2-cyclohexylethyl)isoindoline-1,3-dione.

G mol 2-(2-cyclohexylethyl)isoindoline-1,3-dione m/z 257 (M+•) frag174 m/z 174 mol->frag174 - C₆H₁₁• frag147 m/z 147 mol->frag147 McLafferty - C₈H₁₄ frag146 m/z 146 mol->frag146 - C₈H₁₅• frag111 m/z 111 mol->frag111 - C₈H₄NO₂• frag104 m/z 104 frag147->frag104 - HCN frag76 m/z 76 frag104->frag76 - CO

Caption: Predicted EI-MS fragmentation of 2-(2-cyclohexylethyl)isoindoline-1,3-dione.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective for determining molecular weight and structural features, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides a unique "fingerprint" for identification.Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C)Unambiguous structure determination, differentiates isomers.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groupsConfirms the presence of carbonyls (C=O) and C-N bonds.Provides limited information on the overall structure.
High-Performance Liquid Chromatography (HPLC) Purity and retention timeExcellent for assessing purity and for quantification.Does not provide structural information on its own (requires a detector like MS).

Experimental Protocol for EI-MS Analysis

This section provides a general workflow for acquiring an electron ionization mass spectrum of 2-(2-cyclohexylethyl)isoindoline-1,3-dione.

Sample Preparation
  • Dissolve the sample: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Dilute the sample: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

Instrumentation and Parameters
  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source is typically used.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis
  • Identify the molecular ion peak: Locate the peak corresponding to the molecular weight of the compound (m/z 257).

  • Analyze the fragmentation pattern: Identify the major fragment ions and compare them to the predicted fragmentation pathways discussed in this guide.

  • Library Search (Optional): If a spectral library is available, compare the acquired spectrum to known spectra of similar compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in volatile solvent dilute Dilute to working concentration dissolve->dilute inject Inject sample into GC dilute->inject separate Chromatographic separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass analysis and detection ionize->detect identify_M Identify Molecular Ion (M+•) detect->identify_M analyze_frags Analyze Fragmentation Pattern identify_M->analyze_frags compare Compare with predicted pathways analyze_frags->compare

Caption: Workflow for the EI-MS analysis of 2-(2-cyclohexylethyl)isoindoline-1,3-dione.

Conclusion

The predictable and informative fragmentation pattern of 2-(2-cyclohexylethyl)isoindoline-1,3-dione makes electron ionization mass spectrometry an ideal tool for its identification and structural characterization. By understanding the key fragmentation pathways, particularly the McLafferty-type rearrangement and alpha-cleavages, researchers can interpret mass spectra with a high degree of confidence. When combined with other analytical techniques, a complete and unambiguous structural assignment can be achieved, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2011). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. Retrieved from [Link]

  • ResearchGate. (2011). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Phthalimide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phthalimide. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • PubMed. (1990). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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A Comparative Guide to the Synthesis of N-(2-cyclohexylethyl)phthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of N-substituted phthalimides is a foundational process, given their prevalence as key structural motifs in a vast array of biologically active compounds and functional materials. This guide provides an in-depth, comparative analysis of the principal synthetic routes to a specific and valuable derivative, N-(2-cyclohexylethyl)phthalimide. We will move beyond a simple recitation of protocols to offer a nuanced examination of the underlying chemical principles, practical considerations, and comparative performance of each method. This analysis is grounded in both established chemical theory and practical, field-proven insights to empower researchers in making informed decisions for their synthetic strategies.

Introduction to N-(2-cyclohexylethyl)phthalimide and its Synthetic Importance

N-(2-cyclohexylethyl)phthalimide serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The phthalimide group acts as a masked primary amine, a feature elegantly exploited in the renowned Gabriel synthesis of primary amines. The presence of the cyclohexylethyl moiety introduces lipophilicity and conformational rigidity, properties often sought in drug design to enhance binding affinity and pharmacokinetic profiles. The efficient and scalable synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns.

This guide will dissect and compare three primary synthetic strategies for the preparation of N-(2-cyclohexylethyl)phthalimide:

  • Direct Condensation of 2-Cyclohexylethylamine with Phthalic Anhydride: A classical and straightforward approach.

  • The Gabriel Synthesis: A venerable method involving the alkylation of potassium phthalimide.

  • The Mitsunobu Reaction: A powerful and versatile method for the N-alkylation of phthalimide using an alcohol precursor.

Each route will be evaluated based on key performance indicators, including chemical yield, reaction conditions, substrate scope, and considerations regarding atom economy and waste generation.

Route 1: Direct Condensation with Phthalic Anhydride

This method represents the most direct approach to N-substituted phthalimides, predicated on the nucleophilic attack of a primary amine onto the carbonyl carbon of phthalic anhydride, followed by a dehydration-cyclization cascade.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. Initially, the primary amine, 2-cyclohexylethylamine, acts as a nucleophile, attacking one of the carbonyl groups of phthalic anhydride to form a phthalamic acid intermediate. Subsequent heating promotes an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid, eliminating a molecule of water to form the stable five-membered imide ring. The use of a high-boiling solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) facilitates the removal of water, driving the equilibrium towards the product.[1]

Experimental Protocol

A representative procedure for the synthesis of N-substituted phthalimides via this route is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) and 2-cyclohexylethylamine (1.0 eq.) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) for a period of 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with water to remove acetic acid and any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Workflow Diagram

Direct_Condensation cluster_reactants Reactants Phthalic_Anhydride Phthalic Anhydride Reaction_Vessel Reaction in Glacial Acetic Acid Phthalic_Anhydride->Reaction_Vessel Amine 2-Cyclohexylethylamine Amine->Reaction_Vessel Reflux Reflux (118°C, 4-6h) Reaction_Vessel->Reflux Precipitation Precipitation with Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying_Recrystallization Drying & Recrystallization Filtration->Drying_Recrystallization Product N-(2-cyclohexylethyl)phthalimide Drying_Recrystallization->Product caption Direct Condensation Workflow Gabriel_Synthesis cluster_reactants Reactants K_Phthalimide Potassium Phthalimide Reaction_Vessel N-Alkylation in DMF K_Phthalimide->Reaction_Vessel Alkyl_Halide 2-Cyclohexylethyl Bromide Alkyl_Halide->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Precipitation Precipitation with Water Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product N-(2-cyclohexylethyl)phthalimide Filtration->Product caption Gabriel Synthesis Workflow

Caption: Workflow for the Gabriel synthesis.

Route 3: The Mitsunobu Reaction

Mechanistic Rationale

The reaction is a redox process involving an alcohol (2-cyclohexylethanol), a nucleophile with an acidic proton (phthalimide), a phosphine (typically triphenylphosphine, PPh(_3)), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). [2][4]The triphenylphosphine and the azodicarboxylate react to form a phosphonium salt, which then activates the alcohol by forming an alkoxyphosphonium salt. This intermediate is then susceptible to S(_N)2 attack by the phthalimide anion, leading to the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter (if applicable). [3]

Experimental Protocol

A general procedure for the Mitsunobu reaction is as follows:

  • Reaction Setup: To a solution of 2-cyclohexylethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous aprotic solvent such as THF or dichloromethane at 0 °C, a solution of DIAD or DEAD (1.2 eq.) in the same solvent is added dropwise. [5][6]2. Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then subjected to column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Workflow Diagram

Mitsunobu_Reaction cluster_reactants Reactants Alcohol 2-Cyclohexylethanol Reaction_Vessel Reaction in THF (0°C to RT) Alcohol->Reaction_Vessel Phthalimide Phthalimide Phthalimide->Reaction_Vessel PPh3 Triphenylphosphine PPh3->Reaction_Vessel DIAD DIAD/DEAD DIAD->Reaction_Vessel Chromatography Column Chromatography Reaction_Vessel->Chromatography Product N-(2-cyclohexylethyl)phthalimide Chromatography->Product caption Mitsunobu Reaction Workflow

Caption: Workflow for the Mitsunobu reaction.

Comparative Analysis of Synthetic Routes

FeatureDirect CondensationGabriel SynthesisMitsunobu Reaction
Starting Materials 2-Cyclohexylethylamine, Phthalic Anhydride2-Cyclohexylethyl Bromide, Potassium Phthalimide2-Cyclohexylethanol, Phthalimide, PPh(_3), DIAD/DEAD
Key Reagents Acetic Acid (solvent/catalyst)DMF (solvent)Triphenylphosphine, DIAD/DEAD
Reaction Conditions High temperature (reflux)Moderate to high temperatureMild (0 °C to room temperature)
Yield Generally high (86-98% for similar amines) [7]Good to high, dependent on alkyl halide reactivityGenerally good to high (e.g., up to 92% for similar reactions) [4]
Purification Precipitation and recrystallizationPrecipitation, may require recrystallizationColumn chromatography required
Advantages Simple, uses readily available starting materials, high atom economy.Avoids over-alkylation, reliable for primary alkyl halides.Mild reaction conditions, stereospecific (inversion), good for sensitive substrates.
Disadvantages High reaction temperatures.Requires the corresponding alkyl halide which may need to be synthesized separately.Stoichiometric amounts of byproducts (triphenylphosphine oxide, reduced azodicarboxylate) that require chromatographic separation, higher cost of reagents.

Characterization of N-(2-cyclohexylethyl)phthalimide

Authentic characterization of the final product is paramount for ensuring its purity and structural integrity. Below are the expected spectroscopic data for N-(2-cyclohexylethyl)phthalimide.

  • ¹H NMR (CDCl₃): The spectrum is expected to show multiplets for the phthalimide aromatic protons around 7.7-7.9 ppm. The cyclohexyl protons will appear as a complex series of multiplets in the upfield region (approximately 0.8-1.8 ppm). The methylene protons of the ethyl linker will be visible as triplets, with the one adjacent to the nitrogen being deshielded (around 3.7 ppm) and the other adjacent to the cyclohexyl group at a higher field (around 1.6 ppm).

  • ¹³C NMR (CDCl₃): The carbonyl carbons of the phthalimide group are expected to resonate at approximately 168 ppm. The aromatic carbons will appear in the 123-134 ppm region. The carbons of the cyclohexyl and ethyl groups will be observed in the aliphatic region of the spectrum.

  • IR Spectroscopy: The spectrum will be dominated by the strong symmetric and asymmetric C=O stretching vibrations of the imide group, typically found around 1770 and 1710 cm⁻¹, respectively. C-H stretching vibrations from the aliphatic cyclohexyl and ethyl groups will be present below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-(2-cyclohexylethyl)phthalimide. Fragmentation patterns would likely involve cleavage of the ethyl linker and fragmentation of the cyclohexyl ring.

Conclusion and Recommendations

The choice of the optimal synthetic route for N-(2-cyclohexylethyl)phthalimide is contingent upon several factors, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product.

  • For large-scale, cost-effective synthesis where the primary amine is readily available, Direct Condensation is the most straightforward and economical choice. Its primary drawback is the high reaction temperature.

  • The Gabriel Synthesis is a highly reliable method, particularly if the corresponding 2-cyclohexylethyl bromide is commercially available or easily synthesized. It offers a clean reaction with straightforward purification.

  • The Mitsunobu Reaction is the preferred method when starting from 2-cyclohexylethanol, especially for small-scale synthesis or when mild conditions are paramount to avoid side reactions with other sensitive functional groups. However, the need for chromatographic purification and the higher cost of reagents make it less ideal for large-scale production.

Ultimately, the selection of a synthetic strategy requires a careful balancing of these factors to best suit the specific needs and constraints of the research or development project.

References

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A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Modern Drug Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) and its related impurities is not merely a regulatory formality; it is the bedrock of safety and efficacy. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled, non-destructive window into the carbon framework of a molecule.[1][2] Unlike 1H NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR provides a broader chemical shift range (typically 0-220 ppm) and, with proton decoupling, yields a spectrum of singlet peaks, where each unique carbon environment is represented by a distinct signal.[3][4] This characteristic makes it an indispensable tool for verifying molecular structure, identifying isomers, and quantifying components in complex mixtures.[3]

This guide provides an in-depth analysis of the 13C NMR spectrum of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione, a representative N-substituted phthalimide derivative. Such moieties are common in medicinal chemistry. We will dissect the predicted spectrum, explaining the rationale behind the chemical shifts of each carbon atom. Furthermore, we will compare its spectrum to that of a simpler analogue, N-ethylphthalimide, to provide a clear, data-supported understanding of how structural modifications manifest in the 13C NMR spectrum.

Part 1: Structural Elucidation and Predicted 13C NMR Spectrum

The first step in any spectral analysis is to examine the target molecule's structure to predict the number of expected signals.[5] This is determined by the chemical equivalence of the carbon atoms, which is dictated by molecular symmetry.[6]

Caption: Structure of this compound with carbon numbering.

Analysis of Symmetry and Expected Signals:

  • Isoindole-1,3-dione Moiety: The phthalimide ring possesses a plane of symmetry passing through the nitrogen and bisecting the aromatic ring. Consequently, several pairs of carbons are chemically equivalent:

    • The two carbonyl carbons (C1 and C3) are equivalent.

    • The two quaternary aromatic carbons attached to the carbonyls (C3a and C7a) are equivalent.

    • The two aromatic CH carbons ortho to the quaternary carbons (C4 and C7) are equivalent.

    • The two central aromatic CH carbons (C5 and C6) are equivalent. This results in 4 distinct signals for the 8 carbons of the phthalimide core.

  • Cyclohexylethyl Moiety: The side chain lacks any internal symmetry. The attachment to the asymmetrical phthalimide nitrogen and the free rotation around the C-C bonds mean that each carbon in this chain is in a unique chemical environment. However, within the cyclohexyl ring itself, assuming rapid chair-to-chair interconversion at room temperature, pairs of carbons become equivalent on the NMR timescale:

    • The two methylene carbons adjacent to the point of attachment (Cδ and Cδ') are equivalent.

    • The next pair of methylene carbons (Cε and Cε') are equivalent.

    • The single methylene carbon at the 'para' position (Cζ) is unique. Therefore, the cyclohexylethyl chain (Cα, Cβ, Cγ, Cδ, Cδ', Cε, Cε', Cζ) should produce 6 distinct signals .

In total, we predict 10 unique signals in the proton-decoupled 13C NMR spectrum of this compound.

Predicted Chemical Shifts and Rationale

The following table outlines the predicted chemical shifts for each unique carbon. These predictions are derived from foundational NMR principles and data from analogous structures reported in the literature.[7][8][9][10][11] The primary factors influencing these shifts are hybridization (sp2 carbons are downfield from sp3 carbons) and electronegativity (carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and shifted downfield).[4][12]

Carbon Atom(s)Predicted δ (ppm)HybridizationRationale and Influencing Factors
C1, C3 ~168sp2Carbonyl Carbon: Highly deshielded due to sp2 hybridization and the strong electron-withdrawing effect of the double-bonded oxygen atom. This region is characteristic of amide/imide carbonyls.[7]
C3a, C7a ~132sp2Quaternary Aromatic: Part of the aromatic system and attached to the electron-withdrawing carbonyl groups. Being quaternary, their peaks are often of lower intensity.[8]
C5, C6 ~134sp2Aromatic CH: These carbons are in the middle of the benzene ring. Their chemical shift is typical for aromatic carbons.
C4, C7 ~123sp2Aromatic CH: Also typical for aromatic carbons, but slightly upfield from C5/C6 due to their position relative to the fused ring system.
~38sp3Aliphatic CH₂-N: This carbon is directly attached to the electronegative imide nitrogen, causing a significant downfield shift compared to a standard alkane carbon.
~34sp3Aliphatic CH₂: The deshielding effect of the nitrogen atom is attenuated by distance. This carbon is shifted slightly upfield from Cα.
~37sp3Aliphatic CH (cyclohexyl): This is a methine carbon, and its shift is influenced by being a branch point in the alkyl chain.
Cδ, Cδ' ~33sp3Aliphatic CH₂ (cyclohexyl): Standard methylene carbons within a cyclohexane ring.[13]
Cε, Cε' ~26sp3Aliphatic CH₂ (cyclohexyl): Further from the electron-withdrawing phthalimide group, these carbons are shifted further upfield.
~25sp3Aliphatic CH₂ (cyclohexyl): The most shielded carbon, furthest from the substituent on the ring, appearing at the most upfield position for the ring carbons.

Part 2: Comparative Analysis: The Impact of the Cyclohexylethyl Substituent

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of a simpler, well-characterized analogue: N-ethyl-1H-isoindole-1,3(2H)-dione . This comparison isolates the spectral contributions of the cyclohexyl and adjacent methylene (Cβ) groups.

Carbon Atom(s)2-(2-cyclohexylethyl)-... (Predicted δ, ppm)N-ethyl-... (Observed δ, ppm)[9]Δδ (ppm) & Interpretation
C=O ~168.0~168.2~ -0.2 ppm: Negligible change. The electronic environment of the carbonyl group is largely unaffected by changes further down the alkyl chain.
C-quaternary ~132.0~132.2~ -0.2 ppm: Negligible change. The aromatic core is well-insulated from the substituent change.
C-H (Ar) ~134.0~133.9~ +0.1 ppm: Negligible change.
C-H (Ar) ~123.0~123.0~ 0.0 ppm: Negligible change.
Cα (CH₂-N) ~38.0~32.8~ +5.2 ppm: Significant downfield shift. This is likely due to the "β-substituent effect" where replacing a hydrogen on the Cβ carbon (in the ethyl group) with a larger cyclohexyl group causes a downfield shift at Cα.
Cβ (CH₃ vs CH₂) ~34.0~13.9~ +20.1 ppm: Large downfield shift. This is expected, as we are comparing a methylene carbon (Cβ) in the target molecule with a methyl carbon in the reference.
Cyclohexyl Carbons ~37, ~33, ~26, ~25N/AThese signals are unique to the target molecule and represent the addition of the cyclohexyl moiety.

This comparative analysis powerfully demonstrates a key principle of NMR: while the local electronic environment dictates the general chemical shift, subtle changes in molecular structure several bonds away can induce measurable shifts, providing deep structural insight.

Part 3: Experimental Protocol for High-Fidelity 13C NMR Acquisition

Trustworthy data is the product of meticulous experimental execution. The following protocol is a self-validating system designed for acquiring a high-quality, quantitative-ready 13C NMR spectrum for a small molecule like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 50-100 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) in a vial prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter solution through glass wool into a clean, high-quality NMR tube prep3->prep4 acq1 Insert sample into spectrometer and lock on deuterium signal prep4->acq1 acq2 Shim magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., spectral width, pulse angle, relaxation delay) acq2->acq3 acq4 Acquire spectrum using proton-decoupled pulse sequence (e.g., 'zgig') acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate peaks and assign signals to molecular structure proc3->proc4 end end proc4->end Final Structure Verification

Caption: Workflow for 13C NMR Spectral Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Justification: Proper sample preparation is critical to avoid spectral artifacts like broad lines.[14]

    • Protocol:

      • Accurately weigh 50-100 mg of this compound. A higher concentration is necessary for the low-sensitivity 13C nucleus compared to 1H.[15]

      • In a small, clean glass vial, dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77 ppm.[16]

      • Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and is chemically inert.[17]

      • To remove any particulate matter, which can degrade magnetic field homogeneity and thus spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15]

  • Spectrometer Setup and Data Acquisition:

    • Justification: Optimized acquisition parameters are essential for maximizing signal-to-noise while ensuring the data is quantitatively accurate.

    • Protocol:

      • Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

      • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.

      • Load a standard 13C acquisition parameter set. Key parameters to verify are:

        • Pulse Program: For quantitative measurements, an inverse-gated decoupling sequence should be used. This sequence turns on the proton decoupler only during signal acquisition, not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) that can otherwise lead to inaccurate peak integrations.[3]

        • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the carbon nuclei, often 10-30 seconds) to ensure all carbons have fully relaxed back to thermal equilibrium before the next pulse. This is paramount for accurate quantification.

        • Number of Scans (ns): Due to the low natural abundance (1.1%) of 13C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Justification: Standardized processing ensures that the final spectrum is accurate and easy to interpret.

    • Protocol:

      • Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

      • Carefully phase the spectrum so that all peaks are positive and have a flat baseline.

      • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

      • Integrate all peaks and assign each signal to its corresponding carbon atom(s) in the molecule based on the analysis presented in Part 1 and 2.

Conclusion

The 13C NMR spectrum provides a definitive fingerprint of the carbon skeleton of this compound. Through a systematic analysis grounded in fundamental principles of chemical shift theory and comparison with simpler analogues, we can confidently assign each of the 10 predicted signals to a unique carbon environment. This level of detailed structural verification is fundamental in a drug development setting, ensuring the identity and purity of APIs and serving as a gold standard for quality control. The meticulous application of the described experimental protocol ensures the generation of high-fidelity, reliable data that can withstand the scrutiny of regulatory evaluation.

References

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link][7]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Retrieved from [Link][5]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link][18]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][4]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link][12]

  • Slideshare. (n.d.). Chemical shift with c13 nmr. Retrieved from [Link][17]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][15]

  • Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link][20]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][14]

  • University of California, Irvine. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link][21]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link][8]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link][6]

  • Zhang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Analytica Chimica Acta. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link][9]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link][10]

  • Gonçalves, A. P., & Videira, R. A. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. Retrieved from [Link][1]

  • Almac Group. (2015, July 15). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link][2]

  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link][13]

  • Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. Retrieved from [Link][11]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link][16]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my aim is to provide you with robust, field-tested guidance that extends beyond product application to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide addresses the proper disposal procedures for 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione, a compound within the versatile isoindole-1,3-dione family, which is integral to various research and development endeavors.[1][2][3]

This document is structured to provide immediate, actionable safety and logistical information. It is built on the foundational principles of chemical safety and environmental responsibility, ensuring that your laboratory practices are not only scientifically sound but also in full compliance with regulatory standards.

Executive Summary: Core Disposal Directives

The cornerstone of responsible chemical waste management is the principle of "cradle-to-grave" stewardship. For this compound, this culminates in a disposal process that prioritizes safety, environmental protection, and regulatory adherence. The fundamental directive is that this chemical, and any materials contaminated with it, must be disposed of as hazardous waste through a licensed environmental services provider.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5]

Hazard Profile Analysis: An Evidence-Based Approach

We can infer the potential hazards by examining two key structural motifs: the phthalimide group and the cyclohexyl group .

  • Phthalimide Derivatives: The core isoindole-1,3-dione structure is a phthalimide. While basic phthalimide is not classified as hazardous, its derivatives can exhibit a range of biological activities and associated hazards.[1][6][7] For instance, N-substituted phthalimides can cause skin and eye irritation.

  • Cyclohexyl Derivatives: A closely related analogue, 2-(Cyclohexylthio)isoindoline-1,3-dione (CAS 17796-82-6), provides critical insight. It is classified with the following GHS hazard statements:

    • H317: May cause an allergic skin reaction.[8][9]

    • H410: Very toxic to aquatic life with long lasting effects.[8][9]

  • Amine Derivatives: Related cyclohexylamine compounds are often classified as corrosive, flammable, and capable of causing severe skin burns and eye damage.[4][5][10][11]

Potential Hazard GHS Hazard Code (Inferred) Rationale / Supporting Evidence
Skin Sensitization H317Based on the classification of 2-(Cyclohexylthio)isoindoline-1,3-dione.[8][9]
Acute Aquatic Toxicity H400Based on the classification of 2-(Cyclohexylthio)isoindoline-1,3-dione.[8]
Chronic Aquatic Toxicity H410Based on the classification of 2-(Cyclohexylthio)isoindoline-1,3-dione.[8][9]
Skin/Eye Irritation H315 / H319Common hazard for N-substituted phthalimides and cyclohexylamine derivatives.[4][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a comprehensive PPE protocol is in place. This is your primary defense against exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure they are rated for the solvents in which the waste may be dissolved.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots should be used.[12]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.

Step 1: Waste Characterization and Segregation

The first step is to correctly identify the waste stream.

  • Pure Compound: Any unused or expired this compound.

  • Contaminated Materials: This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the compound.

  • Solutions: Any solutions containing the dissolved compound.

Causality: Proper segregation is critical. Mixing incompatible waste streams can lead to dangerous chemical reactions. For example, amine derivatives can react violently if mixed with strong oxidizing agents. Segregate this waste from acids, bases, and oxidizers.

Step 2: Container Selection

The integrity of your waste container is paramount to preventing leaks and spills.

  • Primary Container: Use a container that is compatible with the chemical waste. For solid waste, a sealable, sturdy plastic or glass jar is appropriate. For liquid waste (solutions), use a glass or polyethylene container with a tightly sealing screw cap.

  • Original Containers: Reusing the original product container is often the best choice, provided it is in good condition.[13]

  • Avoid: Never use food or beverage containers for chemical waste.

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container.

  • The label must clearly state "Hazardous Waste" .

  • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.

  • Include the full name of the individual who generated the waste and the date the waste was first added to the container.

  • Affix any relevant hazard pictograms (e.g., exclamation mark for skin sensitizer, environment pictogram for aquatic toxicity).

Step 4: Accumulation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste. Do not leave a funnel in the container.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage On-Site Management cluster_disposal Final Disposal gen Waste Generation (Unused chemical, contaminated labware, solutions) assess Hazard Assessment (Treat as Skin Sensitizer & Aquatic Toxin) gen->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible Container (Glass or Polyethylene, Screw Cap) ppe->container labeling Label Container ('Hazardous Waste', Contents, Date, Name) container->labeling storage Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) labeling->storage segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) storage->segregate pickup Schedule Waste Pickup segregate->pickup disposal Transfer to Licensed Hazardous Waste Vendor pickup->disposal

Caption: Disposal workflow for this compound.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For small spills of solid material, you may proceed if you are trained to do so. For large spills or any liquid spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Cleanup (for trained personnel on small, solid spills):

    • Wear appropriate PPE.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the generation of dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 2133-65-5 | 2-Cyclohexyl-1H-isoindole-1,3(2H)-dione. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(Cyclohex-2-enyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Redox. (2021). Safety Data Sheet: N-(cyclohexylthio)phthalimide. Retrieved February 22, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved February 22, 2026, from [Link]

  • Cytiva. (2024). Safety Data Sheet. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-. System of Registries. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed Central. Retrieved February 22, 2026, from [Link]

  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PubMed Central. Retrieved February 22, 2026, from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved February 22, 2026, from [Link]

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2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.